Copper formate hydrate
Description
Overview of Copper(II) Formate (B1220265) Hydrate (B1144303) Variants and Research Significance
Copper(II) formate exists in several forms, primarily distinguished by their degree of hydration. The most common variants are the anhydrous form, Cu(HCOO)₂, the dihydrate, Cu(HCOO)₂·2H₂O, and the tetrahydrate, Cu(HCOO)₂·4H₂O. crystalls.info Each variant possesses a unique crystal structure, which in turn dictates its specific physical and chemical properties.
Anhydrous Copper(II) Formate (Cu(HCOO)₂): This form exists in at least two polymorphic modifications, α- and β-Cu(HCOO)₂. researchgate.net These polymorphs exhibit different magnetic behaviors; for instance, the α-form shows ferromagnetic ordering at low temperatures, while the β-form displays antiferromagnetic characteristics. researchgate.netrsc.org The anhydrous forms are notable for their three-dimensional array structures where copper atoms are linked by formate groups. acs.org The blue modification is thought to have a crystal structure similar to the tetrahydrate, with strong superexchange interactions. acs.org
Copper(II) Formate Dihydrate (Cu(HCOO)₂·2H₂O): The dihydrate crystallizes in the monoclinic system. crystalls.infoiucr.org Its structure consists of chains of copper atoms bridged by formate groups in both anti-syn and anti-anti arrangements. iucr.org The coordination environment around the copper atoms is a distorted octahedron. iucr.org
Copper(II) Formate Tetrahydrate (Cu(HCOO)₂·4H₂O): This bright blue crystalline solid is one of the most studied variants. crystalls.info It crystallizes in a monoclinic system and is known for its two-dimensional layered structure, which leads to strong one-dimensional antiferromagnetism. acs.org The tetrahydrate has been a key model system for studying Jahn-Teller distortions in copper(II) complexes.
Other Hydrates: A unique layered hydrate with the formula Cu(HCOO)₂·1/3H₂O has also been reported. researchgate.net This variant is noted for its strongly waved (4,4) Cu-formate layers and exhibits spin-canted antiferromagnetism with a Néel temperature of 32.1 K, the highest among copper formate frameworks. researchgate.net
The research significance of these compounds lies in their use as model systems. They provide exemplary cases for studying magnetic superexchange interactions mediated by formate bridges, where the coordination geometry directly influences the magnetic properties. Their varied and well-characterized crystal structures also make them ideal subjects for investigating thermal decomposition mechanisms and solid-state transformations. acs.org
Table 1: Crystallographic Data for Copper Formate Hydrate Variants
| Compound | Formula | Crystal System | Space Group | Cell Parameters (a, b, c) | Cell Angles (α, β, γ) | Reference |
|---|---|---|---|---|---|---|
| Tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | P2₁/c | a=8.15 Å, b=8.18 Å, c=6.35 Å | α=90°, β=101.083°, γ=90° | crystalls.info |
| Dihydrate | Cu(HCOO)₂·2H₂O | Monoclinic | P2₁/c | a=8.54 Å, b=7.15 Å, c=9.50 Å | α=90°, β=96°48', γ=90° | iucr.org |
| Anhydrous (α) | α-Cu(HCOO)₂ | Orthorhombic | Pbca | a=14.195 Å, b=8.955 Å, c=6.218 Å | α=90°, β=90°, γ=90° | researchgate.net |
| Hydrate | Cu(HCOO)₂·1/3H₂O | Orthorhombic | Pbcn | a=7.9777 Å, b=7.3656 Å, c=21.0317 Å | α=90°, β=90°, γ=90° | researchgate.net |
Historical Context of Research on Copper Formate Hydrates
The study of copper formate compounds is deeply connected to the broader history of coordination chemistry and the investigation of copper salts with organic acids. Early observations in the 19th and early 20th centuries noted the formation of distinct blue crystals when copper salts were treated with formic acid.
The foundational methods for synthesizing these compounds were documented through simple chemical reactions, such as:
Dissolving copper(II) oxide in hot formic acid.
Reacting copper(II) carbonate or copper(II) hydroxide (B78521) with formic acid. crystalls.infoprepchem.com
Aerating hot formic acid over copper metal.
These early synthetic protocols were significant advancements, providing reliable methods for producing pure samples for detailed characterization. The discovery and subsequent study of copper formate hydrates were propelled by advancements in analytical techniques, particularly crystallographic and spectroscopic methods, which allowed researchers to characterize these complex hydrated coordination compounds accurately. The identification of multiple hydrate forms, including the tetrahydrate, dihydrate, and anhydrous variants, was a direct result of these technological developments.
Contemporary Research Landscape and Emerging Trends
In recent years, research on copper formate hydrates has expanded beyond fundamental coordination chemistry into applied fields, particularly materials science and catalysis.
Key emerging trends include:
Precursor for Nanomaterials: Copper formate hydrates, especially the tetrahydrate, are increasingly used as precursors for synthesizing copper-based materials like copper nanoparticles and conductive copper films. researchgate.netamericanelements.com For instance, copper(II) formate tetrahydrate can be used to produce copper powders with particle sizes around 150 nm. researchgate.net A copper ink composed of copper formate and isopropanolamine can be decomposed at a low temperature of 120°C to form a conductive film. researchgate.net
Catalysis: The compound serves as a catalyst in various organic reactions and is used to synthesize other copper compounds and coordination complexes. solubilityofthings.com Its catalytic properties are valuable in organic synthesis for transforming simple molecules into more complex ones. solubilityofthings.com
Magnetic Materials: The unique magnetic properties of copper formate variants continue to be a fertile area of research. The ability to form both ferromagnetic and antiferromagnetic materials based on the specific polymorph or hydrate has led to investigations into novel molecular magnetic materials. rsc.orgresearchgate.net For example, recent studies have explored mixed valent copper frameworks containing formate layers that exhibit a competition between 2D and 3D magnetic ordering. rsc.org
Environmental Applications: As part of the broader field of copper-based materials, derivatives and composites of copper formate are being explored for environmental remediation and in the development of sensors. americanelements.commdpi.com Copper's ability to catalyze CO₂ reduction to valuable products like ethylene (B1197577) and ethanol (B145695) makes its compounds, including formates, relevant to carbon capture and utilization research. chemrxiv.org
Structure
2D Structure
Properties
Molecular Formula |
C2H6CuO5 |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
copper;formic acid;hydrate |
InChI |
InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2 |
InChI Key |
QPRBUDKEBCUEKL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.C(=O)O.O.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Formate Hydrates and Analogues
Solution-Based Synthesis Approaches
Solution-based methods are foundational for the synthesis of copper formate (B1220265) hydrates, typically involving the reaction of a copper precursor with formic acid in an aqueous medium. These techniques are valued for their operational simplicity and control over stoichiometry.
Aqueous Precursor Reactions
The most direct route to copper formate involves the reaction of a copper(II) source with formic acid in an aqueous solution. researchgate.netontosight.ai Common copper precursors include copper(II) carbonate, copper(II) hydroxide (B78521), copper(II) oxide, and copper(II) nitrate (B79036). ontosight.airesearchgate.net The reaction between basic copper compounds like the carbonate or hydroxide and formic acid is a straightforward acid-base reaction that yields copper formate and water. ontosight.ai For instance, when using copper carbonate, the reaction proceeds with the evolution of carbon dioxide gas until the copper salt is fully dissolved. ontosight.ai Similarly, copper(II) nitrate can serve as a precursor, reacting with formic acid to yield copper formate. researchgate.net These methods are effective for producing various forms of the compound, including anhydrous modifications and different hydrates like Cu(HCOO)₂·2H₂O and Cu(HCOO)₂·4H₂O. researchgate.net
| Copper Precursor | Reactant | General Reaction | Reference |
|---|---|---|---|
| Copper(II) Carbonate (CuCO₃) | Formic Acid (HCOOH) | CuCO₃ + 2HCOOH → Cu(HCOO)₂ + H₂O + CO₂ | ontosight.ai |
| Copper(II) Hydroxide (Cu(OH)₂) | Formic Acid (HCOOH) | Cu(OH)₂ + 2HCOOH → Cu(HCOO)₂ + 2H₂O | ontosight.ai |
| Copper(II) Oxide (CuO) | Formic Acid (HCOOH) | CuO + 2HCOOH → Cu(HCOO)₂ + H₂O | researchgate.net |
| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | Formic Acid (HCOOH) | Used to synthesize various copper(II) formates, including anhydrous and hydrated forms. | researchgate.net |
Hydrolysis-Driven Formations of Basic Copper Formates
Hydrolysis plays a crucial role in the formation of basic copper formates. These reactions can be driven by the hydrolysis of the copper(II) ion itself or by the in situ generation of a reactant via hydrolysis. A notable industrial process utilizes the liquid-phase hydrolysis of methyl formate in the presence of copper carbonate. rsc.orgdntb.gov.ua In this method, methyl formate is hydrolyzed at temperatures between 60°C and 85°C, producing formic acid and methanol (B129727). rsc.orgdntb.gov.ua The newly formed formic acid immediately reacts with the copper carbonate present in the mixture to form copper formate. rsc.orgdntb.gov.ua This approach is advantageous as it avoids the direct handling of concentrated formic acid and allows for a high reaction rate. dntb.gov.ua
The hydrolysis of the Cu²⁺ aquo ion also leads to the formation of various copper-hydroxy species, which are precursors to basic salts. researchgate.netrsc.org For example, basic copper formate, [Cu₃(OH)₄(HCOO)₂], has been selectively prepared through the hydrolysis of formate ions in concentrated aqueous solutions of copper formate. researchgate.net Similarly, boiling saturated solutions of copper formate can yield basic copper formate compounds like [Cu₂(OH)₃(HCOO)]. rsc.org
Controlled Crystallization Techniques
The isolation of specific copper formate hydrates or anhydrous forms from solution requires controlled crystallization. The slow evaporation method is a common technique where a saturated solution of copper formate is left undisturbed, allowing the solvent to evaporate gradually, which promotes the growth of large, well-defined crystals. ontosight.ai Crystals of copper formate tetrahydrate reaching several centimeters in size have been grown using this method over a period of months. ontosight.ai
Another technique involves concentration and cooling. After the synthesis reaction, by-products (like methanol and unreacted methyl formate in the hydrolysis method) and excess water can be removed by distillation. dntb.gov.ua This concentrates the copper formate solution, and upon cooling or reaching a specific concentration at an elevated temperature (e.g., 60-85°C), crystals of the desired product, such as anhydrous copper formate, precipitate and can be separated by filtration. dntb.gov.ua The choice of crystallization conditions, including temperature, solvent, and rate of cooling or evaporation, is critical in determining which hydrate (B1144303) (e.g., tetrahydrate, dihydrate) or anhydrous variant is formed.
Solvothermal and Hydrothermal Synthesis Pathways
Solvothermal and hydrothermal syntheses are powerful methods that employ solvents (non-aqueous or aqueous, respectively) at temperatures above their boiling points in sealed vessels, leading to autogenously generated high pressures. researchgate.net These conditions can promote the crystallization of unique phases and morphologies that are inaccessible through standard solution-based routes.
Controlled Temperature and Pressure Regimes
Temperature and pressure are critical parameters in solvothermal and hydrothermal synthesis, directly influencing reaction kinetics, precursor solubility, and the final product phase. mdpi.com For instance, a solvothermal method to produce a hybrid copper formate/bromide compound involved heating the reactants to 70°C, followed by a slow cooling ramp (1°C per hour) to 50°C. rsc.org While the pressure is autogenous and not typically set, it can become significant and must be contained by the reaction vessel. rsc.org
Influence of Solvents and Reaction Conditions
The choice of solvent is a defining feature of solvothermal synthesis and can dramatically alter the reaction outcome. A striking example is the synthesis of a mixed-valent copper formate/bromide framework, which requires a solvent mixture of formic acid and ethanol (B145695). rsc.org If ethanol is omitted from the reaction, the hybrid framework does not form; instead, the reaction yields simple light blue crystals of copper formate. rsc.org This highlights the role of the alcohol, potentially as a reducing agent or a structure-directing agent. rsc.org
The solvent can also determine the crystal phase of the final product. In the synthesis of copper antimony sulfides, using water as the solvent under solvothermal conditions produces the famatinite phase, while using ethanol leads to the tetrahedrite phase. mdpi.com Similarly, in the hydrothermal synthesis of a copper(I) iodide coordination polymer, using acetonitrile (B52724) as the solvent yields one specific structure, while aqueous ammonia (B1221849) produces a different one. rsc.org Furthermore, reaction conditions such as pH can be used to control product morphology. A copper-based metal-organic framework synthesized via a solvothermal route exhibited different morphologies—from flake-like to anisotropic—when the pH of the reaction medium was adjusted from 3.0 to 9.0. nih.gov
| Target Compound Type | Precursors | Solvent(s) | Temperature | Key Finding/Influence | Reference |
|---|---|---|---|---|---|
| Hybrid Copper Formate/Bromide | CuBr₂, Alkali Carbonate | Formic Acid, Ethanol | 70°C → 50°C (slow cool) | Ethanol is essential; without it, only copper formate forms. | rsc.org |
| Guanidinium (B1211019) Copper Formate | Metal salt, Guanidinium, Formic Acid | Water or water-rich solutions | Not specified | Hydrothermal method is suitable for producing these perovskite-like structures. | researchgate.net |
| Copper Antimony Sulfide (Tetrahedrite) | Copper, Antimony, Sulfur sources | Ethanol vs. Water | 180-250°C | Ethanol yields the tetrahedrite phase, while water yields the famatinite phase. | mdpi.com |
| Cu-based MOF | Copper source, Organic Linker | Not specified | Not specified | Product morphology (flake-like vs. anisotropic) is controlled by reaction pH (3.0 vs. 9.0). | nih.gov |
| Copper Oxide Nanowires | Copper(II) Acetate (B1210297), Pyrrole | Water | 150°C | Demonstrates a typical temperature for hydrothermal synthesis of copper-based nanomaterials. | mdpi.com |
Ligand-Assisted and Complexation Synthesis
The synthesis of copper formate complexes is often achieved through ligand-assisted strategies, where coordinating molecules are introduced to direct the assembly of the final structure. These ligands can influence the coordination number, geometry, and stability of the copper centers.
Amine and alkanolamine ligands are widely employed in the synthesis of copper formate complexes, primarily due to their ability to form stable coordination compounds that can be processed at lower temperatures. acs.orgnih.gov This is particularly valuable in the formulation of molecular inks for printed electronics, where thermal decomposition of the complex yields conductive copper patterns. researchgate.netrsc.org The interaction between the amine ligand and the formate is a key factor governing the thermal decomposition pathway. acs.orgresearchgate.net
The reaction of copper(II) formate with various alkanolamines can lead to the formation of complexes with tailored properties. nih.gov For instance, a study exploring a series of alkanolamines with increasing steric bulk (2-aminoethan-1-ol, 1-aminopropan-2-ol, and 2-amino-2-methyl-1-propanol) resulted in the isolation of tris-coordinated copper precursor ions. d-nb.info The steric profile of the ligand was found to be directly linked to the decomposition profile of the complex. d-nb.info Similarly, complexes of copper(II) formate with n-octylamine have been synthesized and thermally decomposed to produce copper conductive films. researchgate.net The use of aminediols, such as 3-dimethylamino-1,2-propanediol, has also been shown to facilitate the low-temperature synthesis of conductive copper films by forming self-reducible complexes. researchgate.net
The stability of the resulting copper(II) formate-alkanolamine complexes can vary depending on the specific alkanolamine used. rsc.org For example, in a comparison between isopropanolamine (IPA), 2-amino-1-butanol (2AB), and N,N-diethylethanolamine (DEAE), the complex formed with IPA demonstrated the highest stability over time. rsc.orgrsc.org The formation of these complexes often involves the creation of stable 5-membered metallacycles between the alkanolamine and the copper atom. rsc.orgrsc.org
| Ligand | Resulting Complex Type/Product | Key Research Finding | Reference |
|---|---|---|---|
| n-Octylamine | Copper-amine complex | Used for low-temperature synthesis of copper conductive films. | researchgate.net |
| 2-Aminoethan-1-ol (L1) | [Cu(L1)3]+[CHOO]− | Forms a 4-coordinate copper center with bidentate ligands. | d-nb.info |
| 1-Aminopropan-2-ol (L2) | [Cu(L2)3]+[CHOO]− | Higher steric load leads to two bidentate and one monodentate ligand. | d-nb.info |
| 2-Amino-2-methyl-1-propanol (B13486) (L3) | [Cu(L3)3]+[CHOO]− | Demonstrates a link between ligand bulk and decomposition profile, yielding conductive inks. | nih.govd-nb.info |
| Isopropanolamine (IPA) | CuF-IPA complex | Forms the most stable complex compared to 2AB and DEAE. | rsc.org |
The reaction of copper(II) formate with pyrazole (B372694) (Hpz) and other organic ligands in protic solvents gives rise to a diverse range of coordination compounds, including mono-, di-, tri-, and hexanuclear species. acs.orgunipd.it The basicity of the carboxylate anion plays a significant role in determining the final product, influencing whether mononuclear or polynuclear species are preferentially formed. unipd.it
For example, the reaction of hydrated copper(II) formate with pyrazole in water can yield a dinuclear complex, [{cis-Cu(Form)2(Hpz)2}{trans-Cu(Form)2(Hpz)2}], which features two distinct copper nodes with the same stoichiometry but different octahedral coordination geometries. acs.org In other cases, the reaction can produce trinuclear species based on a [Cu3(μ3-OH)(μ-pz)3]2+ core. unipd.itresearchgate.net The formation of these triangular units is understood to proceed via the deprotonation of water and pyrazole, facilitated by the basicity of the formate anion. unipd.it The relatively high pKb (10.25) of the formate ion has been suggested as a reason for the moderate yield in the synthesis of these trinuclear species compared to other carboxylates. unipd.it
These reactions highlight the versatility of pyrazole as a ligand in constructing complex copper formate architectures, acting as either a monodentate ligand or a bridging pyrazolate anion after deprotonation. acs.orgunipd.it
| Reactants | Resulting Complex | Nuclearity | Key Structural Feature | Reference |
|---|---|---|---|---|
| Hydrated copper(II) formate, Pyrazole (Hpz) | [{cis-Cu(Form)2(Hpz)2}{trans-Cu(Form)2(Hpz)2}] | Dinuclear | Contains two alternating Cu nodes with different octahedral geometries. | acs.org |
| Copper(II) formate, Pyrazole (Hpz) | [Cu3(μ3-OH)(μ-pz)3(HCOO)2(Hpz)2] | Trinuclear | Based on a triangular [Cu3(μ3-OH)(μ-pz)3]2+ fragment. | researchgate.net |
| Copper(II) carboxylates, Pyrazole (Hpz) | [Cu(RCOO)2(Hpz)n]m (n=2,4; m=1,2) | Mononuclear or Dinuclear | Formation is favored by carboxylates with lower pKb values. | unipd.it |
High-coordinate copper complexes, typically referring to species with a coordination number of five or six, can be synthesized using specific ligand strategies. The geometry of these complexes is often square-pyramidal or octahedral.
The reaction of copper(II) formate with pyrazole, for instance, can lead to octahedrally coordinated copper ions. acs.org In the dinuclear complex [{cis-Cu(Form)2(Hpz)2}{trans-Cu(Form)2(Hpz)2}], both copper centers are six-coordinate, bound to four oxygen atoms from bridging formate anions and two nitrogen atoms from monodentate pyrazole molecules. acs.org
Pyrazole and Other Organic Ligand Interactions
Solid-State Reaction and Direct Interaction Approaches
Beyond solution-based complexation, copper formate can also be synthesized through methods involving direct reactions in the solid state or with elemental copper.
The interaction of metallic copper directly with formic acid presents a unique synthetic route that contrasts with conventional solution-based methods. nih.govcardiff.ac.ukstfc.ac.uk This process involves formic acid acting as an oxidant, a role that is uncommon for this compound. nih.govroyalsocietypublishing.org The reaction leads to the formation of a Cu(II) compound directly on the copper surface. scite.ai This direct reaction is considered an unusual example where the proton released during formate formation acts as the oxidant. stfc.ac.uk Studies involving Raney™ copper have shown that this interaction is more complex than anticipated, yielding a bulk Cu(II) compound rather than a simple surface monolayer of formate. nih.govroyalsocietypublishing.org The direct reaction between copper and formic acid at room temperature to form specific crystalline copper formate compounds has been described as unprecedented in some studies. stfc.ac.uk
Research into new synthetic methods continues to uncover novel pathways for producing copper formate and its derivatives. One such innovative approach is the one-pot solid-state sintering method. nih.gov This technique has been used to synthesize a Cu2O/microcrystalline cellulose (B213188) (MCC) composite through the thermal decomposition and oxidation-reduction reactions between copper formate and MCC, where the cellulose acts as a reducing agent. nih.gov This environmentally benign method produces high-purity composites. nih.gov
Another novel strategy involves the low-temperature synthesis of hybrid mixed-valent copper frameworks. rsc.org By treating copper(II) bromide in formic acid and ethanol with the addition of a monovalent cation salt, large crystals of compounds like ACu5Br4(COOH)4 can be produced. rsc.org These materials feature a three-dimensional anionic framework constructed from alternating 2D copper(II) formate and copper(I) bromide layers. rsc.org These emerging synthetic routes open new possibilities for creating advanced materials with unique structural and electronic properties.
Structural Elucidation and Advanced Crystallography of Copper Formate Hydrates
Single-Crystal X-ray Diffraction Analyses
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline solids. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed. This technique has been pivotal in elucidating the complex structures of various copper formate (B1220265) hydrates.
The analysis of single crystals of copper formate hydrates has revealed various crystal systems and space groups depending on the degree of hydration and the presence of other ions. For instance, copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, has been determined to crystallize in the monoclinic system. iucr.org The space group for this compound is reported as P2₁/a. iucr.org The lattice parameters for the tetrahydrate form have been reported as a=8.18 Å, b=8.15 Å, c=6.35 Å, and β=101°5'. iucr.org
Different hydrated forms or basic salts of copper formate exhibit different crystal structures. For example, a basic copper formate, [Cu₃(OH)₄(HCOO)₂], crystallizes in the centrosymmetric P2₁/c space group. rsc.org Another variant, dicopper formate trihydroxide (Cu₂(OH)₃(HCOO)), also has its structure determined through single-crystal methods. researchgate.net The diversity in crystal systems and space groups underscores the structural versatility of copper formate compounds.
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| Copper(II) formate tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | P2₁/a | iucr.org |
| Basic copper formate | [Cu₃(OH)₄(HCOO)₂] | Monoclinic | P2₁/c | rsc.org |
The crystal structures of copper formate hydrates are significantly influenced by a network of intermolecular interactions, most notably hydrogen bonds. These interactions play a crucial role in the stabilization of the crystal lattice. mdpi.comwikipedia.org In hydrated forms, water molecules are key participants in these networks, acting as both hydrogen bond donors and acceptors. researchgate.net
In copper(II) formate tetrahydrate, extensive hydrogen bonding is observed. iucr.org The water molecules are not all directly coordinated to the copper ion. One of the water molecules is not linked to the copper atom but is held in the lattice by hydrogen bonds to the oxygen atoms of the formate groups and to the coordinated water molecules. iucr.org The hydrogen bond distances for this uncoordinated water molecule to surrounding oxygen atoms are reported to be 2.74 Å, 2.78 Å, and 2.82 Å. iucr.org These hydrogen bonding networks create a layered structure, which contributes to the physical properties of the crystal, such as its perfect cleavage parallel to the (001) plane. iucr.org The strength of these hydrogen bonds is influenced by the metal-water interactions, a phenomenon known as the synergetic effect. researchgate.net
The copper(II) ion, with its d⁹ electron configuration, is a classic example of a system that undergoes Jahn-Teller distortion in an octahedral coordination environment. rsc.orgwhiterose.ac.uk This distortion removes the degeneracy of the eg orbitals, leading to a more stable, lower-energy state, which manifests as an elongation or compression of the coordination octahedron. whiterose.ac.uk
In copper(II) formate tetrahydrate, the copper(II) center exhibits a tetragonally elongated octahedral geometry. iucr.org Each copper atom is coordinated to four oxygen atoms from four different formate ions in an approximately square planar arrangement, with two water molecules occupying the axial positions at a greater distance. iucr.org This coordination results in two distinct sets of Cu-O bond lengths. The equatorial Cu-O distances to the formate oxygens are approximately 2.00 Å and 2.01 Å, while the axial Cu-O distance to the water molecules is significantly longer at 2.36 Å. iucr.org This elongation is a direct consequence of the Jahn-Teller effect. rsc.org In other basic copper formate structures, both elongated octahedral and square pyramidal geometries have been observed for the copper ions. researchgate.net
| Coordination Geometry | Bond Type | Bond Length (Å) | Reference |
|---|---|---|---|
| Elongated Octahedral | Cu-O (equatorial, formate) | 2.00, 2.01 | iucr.org |
| Cu-O (axial, water) | 2.36 | iucr.org |
Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Neutron Diffraction Studies for Hydrogen Atom Location
Neutron diffraction is a powerful technique for precisely locating hydrogen atoms within crystal structures, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. In the study of copper formate hydrates, neutron diffraction has been instrumental in understanding the roles of hydrogen atoms in the crystal lattice, particularly within the water molecules and formate groups.
In the case of copper formate tetrahydrate (Cu(HCOO)₂·4H₂O), neutron diffraction studies have been crucial for elucidating its complex structure and phase transitions. tandfonline.com These studies confirmed the hydrogen bonding scheme that had been previously deduced from X-ray data. lter.network A key finding was the re-evaluation of O-H and C-H bond distances, which are typically underestimated by X-ray diffraction. Neutron diffraction provided more accurate bond lengths, showing them to be about 15% longer and closer to accepted values. lter.network
Furthermore, investigations into the antiferroelectric phase transition of copper formate tetrahydrate revealed that the structural shift is primarily due to the ordering of hydrogen atoms within the water layers. tandfonline.com While in the paraelectric phase the hydrogen atoms are disordered, they become ordered in the antiferroelectric phase, leading to a doubling of the c-axis and a change in the space group from P2₁/a to P2₁/n. tandfonline.com This ordering of the water layer hydrogen atoms, along with slight shifts in oxygen atom positions, is the main driver of the phase transition. tandfonline.com
Neutron diffraction has also been applied to the anhydrous form, α-Cu(HCOO)₂, to precisely locate its hydrogen atoms. The refinement of the structure using neutron powder data allowed for the determination of the hydrogen atoms' positions and their anisotropic temperature factors. researchgate.net This level of detail is essential for a complete understanding of the bonding and interactions within the crystal.
Analysis of Different Hydration States and Anhydrous Modifications
Copper formate exists in several hydration states, as well as anhydrous forms, each with a distinct crystal structure. The arrangement of copper ions, formate ligands, and water molecules defines the dimensionality and properties of these compounds.
Different stoichiometries of water lead to varied and complex structures in copper formate hydrates.
Cu(HCOO)₂·4H₂O (Tetrahydrate): This compound features a layered structure. It consists of copper formate layers alternating with layers of water molecules. lter.network The transition to an antiferroelectric phase at lower temperatures is a key characteristic, driven by the ordering of hydrogen atoms in the water layers. tandfonline.com
Cu(HCOO)₂·2H₂O (Dihydrate): At least two structurally different modifications of the dihydrate exist. These differences are reflected in their thermal decomposition stoichiometry. akjournals.com The bonding of the formate groups and the water molecules changes significantly upon dehydration. akjournals.com
Cu(HCOO)₂·⅓H₂O: This unique layered hydrate (B1144303) is notable for its specific water content. Its structure consists of strongly waved (4,4) copper-formate layers. These layers are held together by weak axial Cu-O formate bonds and O-H···O hydrogen bonds involving the water molecules. Within the structure, the Cu²⁺ ions exist in two different coordination environments: square pyramidal and elongated octahedral, in a 1:2 ratio.
Table 1: Crystallographic Data for Select Copper Formate Hydrates
| Compound | Crystal System | Space Group | Cell Parameters (at specified temp.) |
| Cu(HCOO)₂·⅓H₂O | Orthorhombic | Pbcn | a=7.9777(2) Å, b=7.3656(2) Å, c=21.0317(5) Å (at 80 K) |
| Cu(HCOO)₂·4H₂O (Antiferroelectric Phase) tandfonline.com | Monoclinic | P2₁/n | Not specified in search results |
| α-Cu(HCOO)₂ (Anhydrous) researchgate.net | Orthorhombic | Pbca | a=14.195(5) Å, b=8.955(5) Å, c=6.218(5) Å |
The removal of water from copper formate hydrates through heating induces significant structural transformations.
The dehydration of copper(II) formate tetra- and dihydrates is accompanied by substantial changes in the bonding of the formate groups and any remaining water molecules. akjournals.com This process is generally controlled by the chemical reaction at the phase boundary. akjournals.com
In the specific case of Cu(HCOO)₂·⅓H₂O, the structure remains stable until dehydration occurs. The transformation to the layered anhydrous β-Cu(HCOO)₂ is believed to happen through a reorganization of the Cu-O formate bonds that connect the parent layers after the water molecules are removed. Similarly, other coordination polymers have shown that the loss of water molecules can lead to modifications in the coordination sphere of the Cu(II) centers, sometimes resulting in thermochromism (a change of color with temperature). mdpi.com Such dehydration processes can be reversible or irreversible. For instance, the loss of a first water molecule in one copper coordination polymer was found to be reversible, but the fully anhydrous form could not be rehydrated back to its parent phases. mdpi.com
Structures of Cu(HCOO)2·nH2O (e.g., n=1/3, 2, 4)
Characterization of Basic Copper Formate Structures
Basic copper formates are compounds that contain hydroxide (B78521) (OH⁻) ions in addition to copper (Cu²⁺) and formate (HCOO⁻) ions. At least three such compounds are known: [Cu₃(OH)₄(HCOO)₂], [Cu₂(OH)₃(HCOO)], and [Cu(OH)(HCOO)]. nih.gov
[Cu₃(OH)₄(HCOO)₂]: This basic copper formate can be prepared by the hydrolysis of formate ions in concentrated aqueous solutions of copper formate. nih.govrsc.org Its crystal structure features a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions. nih.govrsc.org The structure consists of stacked copper hydroxide layers. nih.gov This compound exhibits antiferromagnetic interactions and undergoes a magnetic ordering transition at approximately 2.15-2.3 K. nih.govrsc.org
[Cu₂(OH)₃(HCOO)]: This compound possesses a crystallographically determined layered structure. nih.gov Like [Cu₃(OH)₄(HCOO)₂], it features a two-dimensional triangular-lattice magnetic network, but with dominant ferromagnetic interactions. nih.gov The structure is built from alternating stacks of copper hydroxide layers and layers of the organic anions. researchgate.net The copper ions in the hydroxide layers can have either an elongated octahedral or a square pyramidal geometry. researchgate.net
The structural chemistry of these basic formates is complex, with the copper hydroxide layers showing variations in their atomic alignment. Not only hydroxide ions but also water molecules and formate anions can coordinate to the copper ions within these layers. researchgate.net
Spectroscopic Investigations of Copper Formate Hydrates
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural intricacies of copper formate (B1220265) hydrates. These methods probe the vibrational modes of the constituent molecules, offering detailed insights into the coordination environment of the formate and water ligands.
Assignment of Formate and Water Vibrational Modes
The vibrational spectra of copper formate hydrates are characterized by distinct bands corresponding to the vibrational modes of the formate (HCOO⁻) ions and water (H₂O) molecules. The assignment of these bands is crucial for a comprehensive understanding of the compound's structure.
The formate ion, with its C₂ᵥ symmetry, exhibits six fundamental vibrational modes. Key among these are the symmetric and asymmetric C-O stretching vibrations, which are particularly sensitive to the coordination environment. researchgate.net The C-H stretching and bending modes are also prominent features in the spectra. researchgate.net In copper formate tetrahydrate, for instance, the asymmetric C-O stretching vibration is observed around 1600 cm⁻¹, while the symmetric stretch appears near 1350 cm⁻¹. researchgate.net The C-H in-plane bending mode is typically found around 1377 cm⁻¹. researchgate.net
Water molecules in the hydrated forms of copper formate give rise to characteristic O-H stretching, H-O-H bending, and librational (rocking, wagging, and twisting) modes. In copper formate tetrahydrate, the symmetric stretching mode of water is observed at approximately 3092 cm⁻¹ in the Raman spectrum. researchgate.net Infrared studies have shown that the librational and translational modes of the crystalline water molecules are particularly sensitive to phase transitions, such as the antiferroelectric transition in copper formate tetrahydrate. researchgate.net The presence of free (non-hydrogen-bonded) OH groups can be identified by a sharp peak around 3578 cm⁻¹ in the IR spectrum. researchgate.net
Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (deuteration), is a valuable technique for confirming vibrational assignments. For example, in deuterated copper formate tetrahydrate (Cu(HCOO)₂·4D₂O), the water modes shift to lower frequencies, aiding in their unambiguous identification. researchgate.net Similarly, deuteration of the formate ion helps to disentangle complex spectral regions, such as the C-H/C-D stretching region, which can be complicated by Fermi resonances. researchgate.net
The following table summarizes the typical vibrational modes observed in copper formate hydrates:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| Formate (HCOO⁻) Modes | ||
| Asymmetric C-O Stretch (νₐ(COO)) | ~1600 | Sensitive to coordination mode. |
| Symmetric C-O Stretch (νₛ(COO)) | ~1350 | The separation between νₐ(COO) and νₛ(COO) is indicative of the binding motif. |
| C-H Stretch (ν(CH)) | ~2800 | Often coupled with other modes through Fermi resonance. |
| C-H In-plane Bend (δ(CH)) | ~1377 | |
| C-H Out-of-plane Bend (γ(CH)) | Generally weak in IR and Raman but can be intense in Inelastic Neutron Scattering (INS). rsc.orgrsc.orgrsc.org | |
| O-C-O Bend (δ(OCO)) | ||
| Water (H₂O) Modes | ||
| O-H Stretch (ν(OH)) | ~3000 - 3600 | Broad in hydrogen-bonded systems. A sharp peak around 3578 cm⁻¹ can indicate free OH groups. researchgate.net |
| H-O-H Bend (δ(HOH)) | ~1630 | |
| Librational Modes (Rocking, Wagging) | Low-frequency region | Sensitive to the crystalline environment and phase transitions. In copper formate, a librational mode has been observed around 600 cm⁻¹ in INS studies. rsc.orgrsc.orgrsc.org |
| Lattice Modes | ||
| Cu-O Stretch | 300 - 400 | Identified through isotopic substitution with ⁶⁵Cu. cdnsciencepub.com In-plane lattice vibrations in copper formate tetrahydrate have been observed with Raman peaks at 213, 170, and 59 cm⁻¹. researchgate.net |
Characterization of Formate Binding Motifs (Monodentate vs. Bidentate)
The way in which the formate ligand coordinates to the copper ion, known as its binding motif, significantly influences the vibrational spectrum. The two primary binding modes are monodentate, where the formate binds through a single oxygen atom, and bidentate, where both oxygen atoms are involved in coordination. Vibrational spectroscopy provides a powerful means to distinguish between these motifs.
A key diagnostic tool is the separation (Δν) between the asymmetric (νₐ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group. The magnitude of this separation is correlated with the coordination mode:
Monodentate: In a monodentate coordination, the C-O bond of the coordinated oxygen atom is weakened, while the uncoordinated C=O bond is strengthened, leading to a larger separation (Δν) between the asymmetric and symmetric stretching frequencies compared to the free formate ion.
Bidentate: In a bidentate coordination, both oxygen atoms are coordinated to the metal center, resulting in a more symmetric electron distribution and a smaller separation (Δν) between the asymmetric and symmetric stretching frequencies.
Infrared multiple photon dissociation (IRMPD) spectroscopy studies on copper formate clusters have demonstrated a strong dependence of the spectra on the monodentate or bidentate binding motif of the formate ligands. researchgate.net Deuteration studies have further revealed characteristic shifts in the C-D stretching mode for different binding motifs, which also show a strong dependence on the oxidation state of the copper center. researchgate.net
Inelastic Neutron Scattering (INS) is another technique that can provide insights into the binding geometry. The relative intensities of the formate vibrational modes in INS spectra show a structural dependency, which can help in characterizing the binding environment. rsc.orgrsc.orgrsc.org
Fermi Interactions in C-H/C-D Stretching Regions
The C-H stretching region of the vibrational spectrum of copper formate hydrates is often complex and not straightforward to interpret. This complexity arises from a phenomenon known as Fermi resonance, which is an interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry.
In the case of copper formate, the C-H stretching vibration can interact with combination bands, likely involving the C-O stretching modes, or with the overtone of a C-H in-plane bending motion. researchgate.net This interaction leads to a splitting of the expected C-H stretching band into multiple peaks and a shift in their positions, making the C-H stretch region less diagnostic for structural analysis on its own. researchgate.net
Deuteration of the formate ion (replacing H with D) is a critical experimental strategy to overcome the complexities introduced by Fermi resonances. researchgate.net The C-D stretching vibration occurs at a lower frequency, and its interactions with other vibrational modes are significantly different. This results in an "unperturbed" spectrum in the C-D stretching region, which allows for a more direct correlation between the observed band position and the molecular structure, including the binding motif and the oxidation state of the copper ion. researchgate.net The confirmation of Fermi interactions in the C-H stretching region has been achieved through such deuteration studies. researchgate.net
Electronic Spectroscopy (UV-Vis Absorption)
Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) region, provides valuable information about the electronic structure of copper formate hydrates. This technique probes the transitions of electrons between different energy levels within the copper ions and the ligands.
Characterization of Electronic Transitions in Copper Formate Hydrates
The UV-Vis absorption spectra of copper formate hydrates are influenced by the oxidation state of the copper centers (Cu(I) or Cu(II)) and the coordination environment.
For compounds containing Cu(II) ions, which have a d⁹ electronic configuration, the spectra are typically dominated by two types of transitions:
d-d Transitions: These are electronic transitions between the d orbitals of the copper ion. For Cu(II) in an octahedral or distorted octahedral environment, these transitions are generally weak and appear in the visible or near-infrared (NIR) region. In an aqueous solution of copper formate hydrate (B1144303), a broad absorption band with a maximum around 800 nm is observed, which is characteristic of the presence of Cu²⁺ ions. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT) Transitions: These involve the transfer of an electron from an orbital primarily located on the formate ligand to a vacant d orbital on the copper ion. These transitions are typically more intense than d-d transitions and occur at higher energies, in the UV region. nih.govresearchgate.net
For species containing Cu(I) , which has a filled d¹⁰ shell, d-d transitions are not possible. Their spectra are characterized by transitions between the copper d orbitals and the s/p orbitals. nih.govresearchgate.net
Studies on gas-phase copper formate clusters have shown a clear distinction between the spectra of clusters with Cu(I) and Cu(II) ions. nih.govresearchgate.net The energetic position of the electronic transitions is also highly dependent on the specific isomer of the cluster. nih.govresearchgate.net The photochemistry of these clusters is governed by the oxidation state of the copper centers. For Cu(II) formate clusters, excitation into the d-d bands in the visible region or the LMCT bands in the UV leads to fast internal conversion to the electronic ground state, resulting in statistical dissociation. nih.govresearchgate.net
The following table provides a summary of the electronic transitions observed in copper formate systems:
| Type of Transition | Species | Spectral Region | Notes |
| d-d Transitions | Cu(II) | Visible / NIR | Broad and weak absorption. For aqueous copper formate hydrate, a maximum is observed around 800 nm. researchgate.net |
| LMCT | Cu(II) | UV | More intense than d-d transitions. Involves electron transfer from formate to copper. nih.govresearchgate.net |
| d → s/p | Cu(I) | Observed in Cu(I) species. nih.govresearchgate.net |
Magnetic Resonance Spectroscopy
Magnetic resonance spectroscopy techniques, such as proton magnetic resonance (¹H NMR) and antiferromagnetic resonance (AFMR), provide further insights into the structure and magnetic properties of copper formate hydrates.
Proton magnetic resonance studies on single crystals and powdered samples of copper formate tetrahydrate (Cu(HCO₂)₂·4H₂O) have been conducted over a range of temperatures. oup.com Below the phase transition temperature of 237 K, the water molecules are effectively rigid. oup.com Above this temperature, a narrowing of the absorption line is observed, which indicates the gradual onset of motion for both types of non-equivalent water molecules in the crystal structure. oup.com At higher temperatures (300-315 K), the spectra suggest that the reorientation of the water molecules occurs predominantly around a single axis. oup.com
Antiferromagnetic resonance (AFMR) has been used to investigate the magnetic ordering in copper formate tetrahydrate, which is known to be an antiferromagnet at low temperatures with a Néel temperature of about 17 K. aip.org AFMR measurements at various frequencies and magnetic fields have helped to characterize the magnetic parameters of the crystal. aip.org These studies have suggested that the crystal has an easy axis and an intermediate axis for the spins and have provided information about the exchange interactions within a two-sublattice model. aip.org
Electron Paramagnetic Resonance (EPR) Studies of Cu(II) Ions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. ethz.chlibretexts.org For copper(II) formate hydrates, EPR is particularly insightful as it directly probes the d⁹ electronic configuration of the Cu(II) ions. mdpi.com The interaction of the unpaired electron spin with an external magnetic field and with its local environment provides detailed information about the electronic structure, symmetry of the coordination site, and magnetic interactions within the crystal lattice. ethz.chmdpi.com
The EPR spectra of Cu(II) compounds are typically described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor) and the hyperfine interaction between the electron spin and the copper nuclear spin (A-tensor). ethz.ch The principal values of these tensors (gxx, gyy, gzz and Axx, Ayy, Azz, or g∥, g⊥ and A∥, A⊥ for axial symmetry) are determined from the experimental spectra. These parameters are sensitive indicators of the geometry and nature of the ligand field around the Cu(II) ion. mdpi.com For instance, in distorted octahedral or square planar geometries, which are common for Cu(II) due to the Jahn-Teller effect, the g-tensor components are typically anisotropic (g∥ > g⊥ > ge, where ge ≈ 2.0023). ethz.ch
Research on single crystals of copper formate tetrahydrate has revealed a single, broad absorption peak at any orientation of the static magnetic field, with a Lorentzian line shape and a line width of approximately 400 oersteds. researchgate.net EPR studies on Cu(II) ions doped into cadmium formate dihydrate crystals have identified two distinct copper complex sites, Cu(HCOO)₆ (Cuf) and Cu(HCOO)₂(H₂O)₄ (Cuw), both exhibiting nearly identical EPR parameters at low temperatures due to a strong Jahn-Teller effect. rsc.org The dynamic Jahn-Teller effect has been observed in the Cuf complex, leading to an averaging of g and A parameters at higher temperatures. rsc.org
A key application of EPR in the study of copper formate tetrahydrate is the investigation of its antiferroelectric phase transition. Studies have reported a small, stepwise increase in the EPR line-width of the Cu(II) ions at the transition temperature, which is directly related to the structural modification occurring during the phase change. tandfonline.com
The table below summarizes representative g-tensor and hyperfine coupling (A-tensor) values for Cu(II) ions in formate-containing crystal lattices as reported in various studies.
Magnetic Properties and Phenomena in Copper Formate Hydrates
Exchange Interactions and Magnetic Coupling Constants
The collective magnetic behavior in copper formate (B1220265) hydrates is governed by superexchange interactions, where the formate ligands mediate the magnetic coupling between the copper(II) ions. The strength and nature (antiferromagnetic or ferromagnetic) of this coupling are highly dependent on the structural arrangement of the ions and ligands.
In many copper formate hydrates, the structure consists of two-dimensional (2D) layers or one-dimensional (1D) chains, leading to anisotropic magnetic interactions. A clear distinction can be made between the magnetic interactions within a layer (intralayer) and those between adjacent layers (interlayer).
Typically, the intralayer interactions are significantly stronger than the interlayer interactions. rsc.org In layered compounds like ACu₅Br₄(COOH)₄, strong antiferromagnetic coupling (with an exchange coupling constant J/kₙ of approximately -100 K) is observed within the 2D copper formate layers. nih.gov However, the interactions between these layers are much weaker. This is because the magnetic layers are often spatially separated by large, non-magnetic ions or layers, such as Cu-Br or organic cations, which diminishes the magnetic communication between them. rsc.orgarxiv.org This separation leads to the pronounced low-dimensional magnetic character of these materials, where short-range 2D magnetic ordering can occur at temperatures well above the onset of 3D long-range order. rsc.orgnih.gov The weaker interlayer interactions, often accounted for with a mean-field term in magnetic models, are what ultimately induce the transition to a three-dimensionally ordered state at the Néel temperature. dtic.mil
The formate ligand (HCOO⁻) is crucial in providing the superexchange pathway for magnetic coupling between copper(II) centers. dtic.mil The magnetic properties are highly dependent on the coordination mode of the formate bridge, such as syn-syn, syn-anti, and anti-anti. rsc.org
In many layered copper formates, the Cu²⁺ ions are connected by formate groups in an anti-anti bridging mode. researchgate.netnih.gov This specific arrangement facilitates an effective exchange pathway through the O-C-O bridge, despite the relatively large distance between the copper ions. rsc.org The magnetic interaction is a result of the overlap of the dₓ²-y² orbitals on the copper ions, which carry the unpaired electrons, with the orbitals of the formate bridge. rsc.org This superexchange through the formate ligand is fundamental in establishing the nature of the magnetic coupling, whether it be antiferromagnetic or, in some cases, ferromagnetic. rsc.org The geometry of the Cu-O-C-O-Cu pathway, including bond lengths and angles, dictates the strength and sign of the magnetic exchange constant, J.
Intralayer and Interlayer Magnetic Interactions
Low-Dimensional Magnetism and Spin Dynamics
Copper formate hydrates often exhibit magnetic properties characteristic of low-dimensional systems, where the magnetic interactions are significantly stronger in one or two dimensions than in the third. This anisotropy in magnetic coupling gives rise to unique phenomena, including the behavior typical of two-dimensional Heisenberg antiferromagnets and slow magnetic relaxation.
Two-Dimensional Heisenberg Antiferromagnets
Several copper formate hydrate (B1144303) compounds are recognized as model systems for studying two-dimensional (2D) Heisenberg antiferromagnetism. In these materials, the copper(II) ions, which possess a spin S=1/2, are arranged in layers, with strong antiferromagnetic exchange interactions occurring within the layers and much weaker interactions between them.
A notable example is a specific layered copper formate hydrate, Cu(HCOO)₂·⅓H₂O. researchgate.nethep.com.cn This compound features strongly waved (4,4) copper-formate layers. Within these layers, the Cu²⁺ ions are connected by anti-anti formate bridges through short basal Cu-O bonds. researchgate.netresearchgate.net This structural arrangement facilitates strong in-plane magnetic coupling, leading to its classification as a 2D Heisenberg antiferromagnet. researchgate.nethep.com.cn This particular hydrate exhibits global spin-canted antiferromagnetism with a Néel temperature (Tₙ) of 32.1 K, which is reported to be the highest among the known copper formate frameworks. researchgate.nethep.com.cnresearchgate.net
Another well-studied example is copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, which is also characterized as a two-dimensional S=1/2 Heisenberg antiferromagnet. aip.orgaip.org Its magnetic behavior has been extensively investigated, revealing antiferromagnetic ordering at approximately 17 K. aip.orgjps.or.jp The magnetic properties of this compound can be influenced by doping with diamagnetic impurities like Mg²⁺ or Zn²⁺, which leads to a decrease in the Néel temperature. aip.org
Basic copper formate, [Cu₃(OH)₄(HCOO)₂], presents a variation on this theme, with a structure that gives rise to a two-dimensional distorted triangular-lattice magnetic network of S=1/2 Cu(II) ions. nih.gov Magnetic measurements confirm the dominance of antiferromagnetic interactions, with a transition to an ordered state occurring at a much lower temperature of about 2.3 K. nih.gov
The study of these compounds provides valuable experimental support for theoretical models of magnetism in two dimensions. tandfonline.com
Magnetic Ordering in 2D Copper Formate Hydrates
| Compound | Magnetic System Type | Néel Temperature (Tₙ) | Reference |
|---|---|---|---|
| Cu(HCOO)₂·⅓H₂O | 2D Heisenberg Antiferromagnet (Spin-canted) | 32.1 K | researchgate.net, , hep.com.cn |
| Cu(HCOO)₂·4H₂O | 2D Heisenberg Antiferromagnet | ~17 K | aip.org, aip.org |
| [Cu₃(OH)₄(HCOO)₂] (Basic copper formate) | 2D Distorted Triangular-Lattice Antiferromagnet | 2.15 K | nih.gov |
Magnetic Anisotropy and Field-Induced Transformations
The magnetic anisotropy inherent in copper formate hydrates, arising from their crystal structures and the electronic properties of the Cu²⁺ ion, leads to directional dependence of their magnetic properties. This anisotropy is fundamental to understanding phenomena such as spin-flop and spin-flip transitions, which are transformations induced by an external magnetic field.
Spin-Flop and Spin-Flip Transitions
Spin-flop and spin-flip transitions are types of metamagnetic transitions that can occur in antiferromagnetic materials when an external magnetic field is applied along the easy axis of magnetization. rsc.orgmagnetism.eu
Spin-Flop: At a critical field, the antiparallel spins of the sublattices abruptly reorient (flop) to a configuration nearly perpendicular to the applied field. rsc.orgarxiv.org
Spin-Flip: In systems with large magnetocrystalline anisotropy, the magnetization of the sublattice aligned opposite to the field can suddenly flip to become parallel to the field, leading directly to a saturated paramagnetic state. rsc.orgmagnetism.eu
Evidence for such field-induced transitions has been observed in copper formate hydrates. In basic copper formate, Cu₂(OH)₃HCO₂, a spin-flop transition was noted at approximately 20 kOe when measured at 2 K, indicating metamagnetic-like behavior. researchgate.net
Antiferromagnetic resonance (AFMR) studies on copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, have also revealed field-induced instabilities. aip.orgaip.org When a magnetic field is applied along the crystallographic b-axis, an instability in the antiferromagnetic axis is observed at a field of 5.3 kOe. aip.orgaip.org This suggests a field-induced reorientation of the magnetic moments. Further calculations indicate that applying a magnetic field perpendicular to the antiferromagnetic axis (the a″-axis) above a certain critical value can induce a weak ferromagnetic state. aip.org While the iron-containing analogue in the guanidinium (B1211019) metal formate family, [C(NH₂)₃][Fe(HCOO)₃], explicitly shows both spin-flop and spin-flip transitions, the copper member is primarily noted for its low-dimensional character. researchgate.netresearchgate.net
G-tensor Anisotropy Investigations
The g-tensor (or g-factor) is a key parameter in electron paramagnetic resonance (EPR) and AFMR that quantifies the magnetic moment of an electron in a specific chemical environment. Its anisotropy, meaning its value depends on the orientation of the crystal in the magnetic field, is a direct probe of the local electronic structure and symmetry of the Cu²⁺ ion.
Investigations into copper formate hydrates have utilized resonance techniques to characterize this anisotropy. In studies of copper(II) formate tetrahydrate, AFMR modes were calculated using a model that included an anisotropic, antisymmetric g-tensor to explain the experimental data. aip.org The analysis helped to determine a set of "principal axes" for the magnetic crystal. aip.org
EPR studies on copper(II) ions doped into cadmium formate dihydrate, a structurally related system, provide insight into the g-tensor values expected for the copper hexahydrate complex. escholarship.org Single crystal EPR measurements determined the principal values of the rhombic g-tensor, which were found to be close to the rigid-lattice values even at room temperature, indicating a large static interaction at the copper site. escholarship.org The theory of how to interpret rhombic g-tensors in copper complexes has been well-established and is crucial for linking these experimental values to the underlying electronic structure. royalsocietypublishing.org
Reported g-Tensor Values for Cu²⁺ in Formate Lattices
| System | Measurement | Principal g-Values | Reference |
|---|---|---|---|
| Cu²⁺ in Cadmium Formate Dihydrate | Single Crystal EPR (Room Temp) | g₁=2.437, g₂=2.134, g₃=2.080 | escholarship.org |
| Powder EPR (Room Temp) | g₁=2.448, g₂=2.125, g₃=2.085 | escholarship.org |
Heat Capacity Studies Related to Magnetic Ordering Transitions
Heat capacity measurements are a powerful thermodynamic tool for identifying and characterizing phase transitions, including magnetic ordering. In the context of copper formate hydrates, anomalies in the heat capacity (Cₚ) as a function of temperature provide direct evidence of the onset of long-range magnetic order.
For basic copper formate, [Cu₃(OH)₄(HCOO)₂], heat capacity measurements revealed a λ-type anomaly peaking at 2.15 K. nih.gov This feature is characteristic of a second-order phase transition and confirms the magnetic transition temperature suggested by magnetic susceptibility data. nih.gov
In the case of copper formate dihydrate, Cu(HCOO)₂(H₂O)₂, heat capacity data showed a weak peak in the range of 4-5 K, along with the start of a larger peak below 4 K. desy.de These features strongly suggest that magnetic ordering occurs in this compound at low temperatures. desy.de
Similarly, for the perovskite-like guanidinium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, heat capacity measurements pinpointed the Néel temperature at 5.2 K, complementing magnetic susceptibility data that showed a broad maximum around 50 K, indicative of its low-dimensional magnetic character. researchgate.net
Heat Capacity Anomalies at Magnetic Transitions
| Compound | Transition Temperature (from Cₚ) | Nature of Anomaly | Reference |
|---|---|---|---|
| [Cu₃(OH)₄(HCOO)₂] (Basic copper formate) | 2.15 K | λ-type anomaly | nih.gov |
| Cu(HCOO)₂(H₂O)₂ (Copper formate dihydrate) | 4-5 K | Weak peak | desy.de |
| [(CH₃)₂NH₂]Cu(HCOO)₃ (Dimethylammonium copper formate) | 5.2 K | Néel temperature peak | researchgate.net |
Thermal Decomposition Pathways and Reaction Kinetics of Copper Formate Hydrates
Mechanistic Studies of Dehydration Processes
The initial stage of thermal decomposition involves the removal of water of hydration. The pathway and kinetics of this dehydration are highly dependent on the specific hydrate (B1144303) form and its crystal structure.
The dehydration of copper formate (B1220265) hydrates, particularly copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O), has been the subject of detailed kinetic analysis. Although structural studies indicate the presence of two distinct types of water molecules within the crystal lattice, kinetic studies of the dehydration of single crystals show that all four water molecules behave identically. d-nb.info The process is not characterized by discrete, separable steps for each water molecule but rather as a single kinetic event. d-nb.info
The dehydration reaction proceeds via the formation and advancement of a reactant/product interface. d-nb.info This interface moves into the crystal at a constant rate, primarily in the two dimensions parallel to the (001) planes which contain the copper and formate ions. d-nb.info The kinetics of this process can be accurately described by a two-dimensional contracting envelope equation. d-nb.info The water of hydration can also act as a catalyst, with its presence influencing the instability of the copper-formate bond. researchgate.net In some studies, particularly with amine complexes, the fourth water of hydration in the tetrahydrate is noted to generate intermediate exothermic reactions that accelerate the subsequent decomposition. researchgate.net
Kinetic parameters for the dehydration of single crystals of copper formate tetrahydrate have been determined under vacuum conditions. d-nb.info These findings provide a quantitative basis for understanding the stability and dehydration behavior of this hydrate.
| Parameter | Value | Conditions |
|---|---|---|
| Activation Energy (Ea) | 11.2 ± 0.2 kcal/mol H₂O | In vacuo, -45°C to +25°C |
| Overall Heat of Dissociation | 12.5 kcal/mol H₂O | |
| Kinetic Model | Two-dimensional contracting envelope |
The crystal structure of the copper formate hydrate plays a crucial role in its thermal decomposition. Different hydrates, such as copper(II) formate tetrahydrate and copper(II) formate dihydrate, exhibit distinct dehydration behaviors. nih.gov The dehydration process is accompanied by significant changes in the bonding of the formate groups and the remaining water molecules. nih.gov
Notably, two structurally different modifications of copper(II) formate dihydrate (Cu(HCOO)₂·2H₂O) have been prepared, and these differences in crystal structure are clearly reflected in their decomposition stoichiometry. nih.gov This demonstrates that the arrangement of atoms within the crystal lattice directly dictates the dehydration pathway. The dehydration of copper formate hydrates is generally controlled by the chemical reaction at the phase boundary between the hydrated reactant and the anhydrous product. nih.gov
Furthermore, the dehydration of copper(II) formate tetrahydrate can be a topotactic process, where the crystal structure of the resulting anhydrous salt is determined by the orientation of the parent hydrate crystal. researchgate.net This transformation involves the reorganization of Cu-O formate bonds across the layers of the parent structure after the water molecules are removed. researchgate.net The existence of various hydrates, including a unique layered copper formate with one-third of a water molecule (Cu(HCOO)₂·⅓H₂O), further underscores the structural diversity and its impact on thermal properties. nih.gov
Multi-step Dehydration Kinetics of Copper Formate Hydrates
Mechanisms of Formate Decomposition to Copper Metal
Following dehydration, the resulting anhydrous copper(II) formate undergoes further decomposition at higher temperatures, yielding metallic copper, carbon dioxide, and hydrogen. rsc.org This process involves the reduction of Cu(II) to Cu(0) through complex mechanistic steps.
Cu(HCOO)₂ → Cu + 2CO₂ + H₂ rsc.org
Mechanistic studies, supported by computational and experimental analysis, propose a pathway that involves both the breaking of the C-H bond (dehydrogenation) and the loss of CO₂ (decarboxylation). researchgate.netnih.gov The primary gaseous products released during the decomposition of crystalline copper formate at around 200°C are formic acid and carbon dioxide. researchgate.net The formation of hydrogen gas is also a key feature, which can contribute to the reduction of the copper ions. researchgate.net In studies involving amine-copper formate complexes, hydrogen bonding between the amine ligand and the formate ion is a key factor governing the activation energy for the dehydrogenation and decarboxylation reactions. nih.govacs.org
Recent studies on gas-phase copper formate clusters have provided detailed insight into the elementary steps of decomposition, highlighting the role of proton-coupled electron transfer (PCET). d-nb.inforesearchgate.net PCET is a reaction mechanism where an electron and a proton are transferred in a single, concerted step. nih.gov In the context of copper formate decomposition, PCET is a key step in the formation and release of formic acid from copper formate cluster anions like Cu(II)₂(HCO₂)₅⁻. d-nb.inforesearchgate.netresearchgate.net
The process is initiated by a hydride transfer from a formate ligand to a copper center, followed by the release of formic acid via PCET to a second formate ligand. d-nb.info This mechanism is particularly dominant in clusters containing two copper centers, which are concomitantly reduced from Cu(II) to Cu(I). d-nb.inforesearchgate.net This pathway avoids high-energy intermediates that would be formed if the electron and proton were transferred in separate steps. nih.gov
Gas-phase studies on the decomposition of anionic copper formate clusters, such as Cu(II)ₙ(HCO₂)₂ₙ₊₁⁻, show that larger clusters first break down into smaller, stoichiometric units. nih.govresearchgate.net For instance, Cu(II)₂(HCO₂)₅⁻ can decompose into Cu(I)₂(HCO₂)₃⁻. nih.gov These smaller clusters then undergo redox reactions. nih.gov
A significant intermediate formed during this process is a copper hydride. nih.govresearchgate.net The decomposition pathway can involve an initial decarboxylation to form a Cu(II) hydride species (e.g., Cu(II)(HCOO)₂H⁻), which then undergoes further reaction, such as losing a hydrogen atom, to produce a Cu(I) complex. d-nb.infonih.gov The monovalent copper formate clusters subsequently decompose exclusively via decarboxylation, leading to copper(I) hydrides. nih.govnih.gov In amine-complexed systems, the dimerization of a Cu(II) hydride intermediate has been proposed as a favorable pathway for the release of H₂ and the reduction of Cu(II) to Cu(I). nih.govacs.org
Influence of Amine Ligands on Thermal Decomposition
Tuning Decomposition Temperatures via Ligand Design
The design of the amine ligand is a key strategy for tuning the thermal decomposition temperature of copper formate complexes, a critical factor for applications like conductive ink sintering on temperature-sensitive substrates. d-nb.inforesearchgate.net While copper(II) formate typically decomposes around 200°C, complexation with suitable amine agents can lower this temperature to below 140°C. researchgate.netrsc.orgrsc.org
The type of amine—such as primary amines, secondary amines, alkanolamines, and pyridines—directly impacts the decomposition temperature. rsc.orgresearchgate.net For instance, complexes with alkanolamines like 2-amino-2-methyl-1-propanol (B13486) (AMP) are effective at lowering the decomposition temperature. rsc.org Similarly, copper formate bound to hexylamine (B90201) or octylamine (B49996) ligands has been shown to decompose in the range of 110-150°C. researchgate.net Studies have also demonstrated that pyridine (B92270) derivatives tend to have lower decomposition temperatures than their alkylamine counterparts. researchgate.net
Steric effects also play a role; using amines with longer carbon chains or more significant branching can lead to a decreased decomposition temperature due to steric hindrance. acs.org This principle allows for the rational design of ligands to achieve desired decomposition profiles for specific applications. rsc.org
Table 1: Decomposition Temperatures of Copper Formate with Various Amine Ligands
| Ligand | Ligand Type | Observed Decomposition Temperature/Range (°C) |
|---|---|---|
| None (Copper(II) Formate) | - | ~200 rsc.orgrsc.org |
| Hexylamine | Primary Alkylamine | 110 - 150 researchgate.net |
| Octylamine | Primary Alkylamine | 110 - 150 researchgate.net |
| Monoisopropanol amine (MIPA) | Alkanolamine | ~140-150 rsc.org |
| Pyridine Derivatives | Heterocyclic Aromatic Amine | < 135 researchgate.net |
| 2-amino-2-methyl-1-propanol (AMP) | Alkanolamine | Lowered decomposition temperature rsc.orgacs.org |
Hydrogen Bonding Effects on Activation Energy
Hydrogen bonding between the amine ligand and the formate ion is a critical factor governing the activation energy of the decomposition process. acs.orgnih.gov Specifically, hydrogen bonds can form between the hydrogen atoms of the amine's N-H group and the oxygen atoms of the formate ligand. d-nb.inforsc.org The number and strength of these hydrogen bonds directly correlate with the thermal stability of the complex.
Computational and experimental studies have shown that a greater number of possible hydrogen bonds leads to an increase in the decomposition temperature. d-nb.inforesearchgate.netrsc.org This is because the hydrogen bonding network stabilizes the complex, requiring more thermal energy to break the bonds and initiate decomposition. aip.orgresearchgate.net This provides a clear design principle:
Primary amines (R-NH₂) , with two N-H bonds, can form more extensive hydrogen bonding networks, generally leading to higher decomposition temperatures compared to other amine types. researchgate.netrsc.org
Secondary amines (R₂-NH) , with one N-H bond, form fewer hydrogen bonds, resulting in intermediate decomposition temperatures. researchgate.netrsc.org
Pyridine-based ligands , which lack N-H bonds, cannot form these hydrogen bonds and thus typically exhibit the lowest decomposition temperatures among the amine-copper formate complexes. researchgate.netrsc.orgresearchgate.net
This relationship between hydrogen bonding capability and thermal stability allows for the prediction and control of the activation energy for the dehydrogenation and decarboxylation reactions during decomposition. acs.orgnih.gov
Table 2: Correlation between Amine Type, Hydrogen Bonding, and Decomposition Temperature
| Amine Type | Available N-H for Hydrogen Bonding | General Effect on Decomposition Temperature |
|---|---|---|
| Primary Amines | 2 | Higher researchgate.netrsc.org |
| Secondary Amines | 1 | Intermediate researchgate.netrsc.org |
| Pyridines | 0 | Lower researchgate.netresearchgate.net |
Dimerization of Amino Copper Formate Intermediates
Mechanistic studies, supported by calculations and NMR analysis, have revealed the importance of dimeric intermediates in the thermal decomposition of amino copper formate complexes. acs.orgnih.gov The reduction of copper from Cu(II) to Cu(I) does not occur through a simple monomeric elimination. Instead, it proceeds in concert with the release of molecular hydrogen (H₂) via the dimerization of a Cu(II) hydride species. acs.orgnih.govresearchgate.net
This finding suggests that the monomeric elimination of H₂ is not a favorable pathway for the reduction of Cu(II) to Cu(I). acs.orgnih.gov Consequently, the dimeric amino copper formate is identified as a crucial intermediate in the copper reduction process. acs.orgresearchgate.net The thermodynamic stability of this dimeric intermediate is also dictated by the nature of the coordinated amine ligands, further linking ligand design to the specific mechanistic pathway of decomposition. acs.orgnih.gov
Kinetic Modeling of Thermal Decomposition Processes
Kinetic modeling is essential for understanding the complex mechanisms and reaction rates involved in the thermal decomposition of copper formate hydrates and their amine complexes. Various computational and analytical methods are employed to elucidate these processes.
First-principles electronic structure computations and Density Functional Theory (DFT) are powerful tools used to propose and examine mechanistic pathways for dehydrogenation and decarboxylation. acs.orgnih.govresearchgate.net These models help identify transition states and calculate the activation energies for different steps, providing insight into the rate-determining steps of the reaction. For example, DFT calculations have been instrumental in confirming that hydrogen bonding between the amine and formate ligands is a key factor governing the activation energy barriers. acs.orgnih.gov
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Decomposition Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques for studying the decomposition of copper formate hydrates and their amine complexes. d-nb.inforsc.orgresearchgate.net These methods provide quantitative information about the thermal stability, decomposition temperatures, and energetic changes associated with the process.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. d-nb.infokau.edu.sa In the context of copper formate amine complexes, TGA thermograms show distinct mass loss steps. These steps typically correspond to the initial loss of water molecules (dehydration), followed by the decomposition of the complex, which involves the release of the amine ligand and the breakdown of the formate ion into gaseous products like CO₂ and H₂. d-nb.inforesearchgate.netnih.gov The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of the fastest decomposition rates. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve reveals whether a process is endothermic (absorbs heat) or exothermic (releases heat). researchgate.netkau.edu.sa For copper formate complexes, DSC can detect the endothermic process of dehydration and the characteristic exothermic peaks associated with the decomposition of the complex to form metallic copper. rsc.orgresearchgate.net For example, the decomposition of a copper formate-monoisopropanol amine ink shows a distinct exothermic peak around 140°C. rsc.org
Together, TGA and DSC provide a comprehensive picture of the thermal decomposition process. uclm.es These techniques are frequently coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to analyze the evolved gases, confirming the decomposition products and elucidating the reaction mechanism. acs.orgd-nb.info
Table 3: Application of TGA and DSC in Decomposition Studies of Copper Formate Complexes
| Technique | Information Provided | Typical Findings for Copper Formate-Amine Complexes |
|---|---|---|
| TGA | Measures mass loss versus temperature. d-nb.inforsc.org | Reveals stepwise mass loss corresponding to dehydration, ligand loss, and formate decomposition. d-nb.info Allows determination of onset and completion temperatures of decomposition. d-nb.info |
| DTG | Measures the rate of mass loss. | Peaks indicate temperatures of maximum decomposition rates for different stages. researchgate.net |
| DSC | Measures heat flow into or out of the sample. researchgate.netuclm.es | Shows endothermic peaks for dehydration and characteristic exothermic peaks for the decomposition of the complex to metallic copper. rsc.orgresearchgate.net |
| TGA/DSC-MS/FTIR | Combines thermal analysis with evolved gas analysis. acs.orgd-nb.info | Identifies gaseous products (e.g., H₂O, CO₂, H₂, amine fragments) released at specific temperatures, confirming reaction pathways. acs.orgd-nb.inforesearchgate.net |
Computational and Theoretical Chemistry Studies of Copper Formate Hydrates
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying larger systems, including molecular clusters and solid-state materials, offering a balance between accuracy and computational cost.
DFT calculations are widely used to predict and refine the geometries of molecules and crystals. For copper formate (B1220265) systems, DFT has been used to determine stable coordination geometries and optimize crystal structures. d-nb.infoarxiv.org For instance, DFT calculations on copper(II) formate complexes with various alkanolamine ligands consistently converged to 4- or 5-coordinate geometries around the central copper atom. d-nb.info In studies of formate molecules adsorbed on a Cu(110) surface, DFT calculations using the GGA-PBE functional identified the most stable adsorption configurations, with the formate molecule in a "bridge" position being energetically favored. aps.org These calculations provide detailed structural parameters, such as bond lengths and angles, which are often in good agreement with experimental data. aps.org
For metal-organic frameworks (MOFs), a copper formate paddlewheel cluster, Cu₂(HCOO)₄, is often used as a model system. researchgate.net Studies benchmarking various DFT functionals found that methods like M06-L are well-suited for geometry optimization of these systems when compared to higher-level MP2 calculations and experimental data. researchgate.net DFT has also been used to perform atomic relaxations of entire crystal lattices, such as for the [NH₂(CH₃)₂][Fe(II)Fe(III)(HCOO)₆] framework, starting from experimental parameters to find the true ground-state structure. arxiv.org
| System | DFT Functional/Method | Key Structural Finding | Reference |
|---|---|---|---|
| Formate on Cu(110) | GGA-PBE | Bridge configuration is the most stable; determined Cu-O bond lengths (1.98 Å). | aps.org |
| Cu₂(HCOO)₄ + H₂O | M06-L, B2PLYP-D | Benchmarked for accuracy in predicting geometries (e.g., Cu-O and Cu-Cu distances) upon water adsorption. | researchgate.net |
| Cu(alkanolamine)₃ | Various | Calculations converged to stable 4- or 5-coordinate geometries around the Cu center. | d-nb.info |
| [NH₂(CH₃)₂][Fe(II)Fe(III)(HCOO)₆] | PBE+U | Atomic relaxation revealed a non-centrosymmetric ground state structure (R3c). | arxiv.org |
DFT is a powerful tool for calculating and interpreting various types of spectra. Time-dependent DFT (TD-DFT) is used to simulate UV/Vis spectra by calculating electronic excitation energies. nih.govresearchgate.net For Cu(II) formate clusters, TD-DFT calculations successfully predict the d-d transitions in the visible/near-infrared region and the intense LMCT bands in the UV region. nih.gov The calculated energetic positions of these transitions are highly sensitive to the specific isomer and the coordination of the formate ligands. researchgate.net
DFT is also extensively used to calculate vibrational (infrared) spectra. aip.org By comparing calculated frequencies with experimental data from techniques like infrared multiple photon dissociation (IRMPD) spectroscopy, a detailed assignment of vibrational modes can be achieved. aip.org For anionic copper formate clusters, DFT calculations using the B3LYP functional have been used to identify symmetric and asymmetric C–O stretching vibrations, as well as C-H and C-D stretches. aip.org These calculations have confirmed that the binding motif of the formate ligand (monodentate vs. bidentate) has a strong influence on the vibrational frequencies. aip.org For example, in Cu(II)(HCO₂)₃⁻, the asymmetric C–O vibration of the bidentate formate is predicted at a lower frequency (1573 cm⁻¹) compared to the monodentate ligands (1644 cm⁻¹). aip.org
| Species | Spectroscopy Type | DFT Method | Calculated Property / Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Cu(II)(HCO₂)₃⁻ | IR (asym. C-O stretch) | B3LYP | 1644 (monodentate), 1573 (bidentate) | ~1644, ~1590 | aip.org |
| Cu(I)(DCO₂)₂⁻ | IR (C-D stretch) | B3LYP | 2068 | 2055 | aip.org |
| Cu(II)₂(HCO₂)₅⁻ | UV/Vis | TD-BMK | d-d and LMCT transitions | Qualitative agreement with exp. spectra | nih.govresearchgate.net |
| Formate on Cu-Al₂O₃ | IR | mPW1PW91/SDD | Vibrational frequencies | Used to interpret experimental IR spectra | rsc.org |
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energy barriers. This provides mechanistic insights into processes like catalysis and thermal decomposition.
One key application has been the study of the decomposition of copper formate clusters. d-nb.info DFT calculations (using B3LYP and BMK functionals) on the decomposition of Cu(II)₂(HCO₂)₅⁻ revealed a mechanism for the release of formic acid. d-nb.info The process is initiated by the elimination of CO₂ via a hydride transfer from a formate ligand to a copper center. d-nb.info This is followed by the release of formic acid through a proton-coupled electron transfer (PCET) to another formate ligand, which involves the concomitant reduction of two Cu(II) centers to Cu(I). d-nb.info
DFT has also been used to understand the surface reactions involved in the atomic layer deposition (ALD) of copper, where a copper formate surface intermediate is proposed. ucc.ie Calculations confirmed the stability of this formate intermediate and elucidated the atom-by-atom mechanism of its reduction by hydrazine (B178648) to deposit copper metal. ucc.ie The calculations showed that the elementary reaction steps are exothermic, with many being barrierless. ucc.ie
Furthermore, DFT studies have investigated the role of formate in the electrochemical reduction of CO₂ on copper surfaces. osti.gov These calculations determined the free energy barriers for competing pathways, showing that on Cu(100), the formation of CO from a chemisorbed CO₂ intermediate has a lower barrier (ΔG‡=0.43 eV) than the formation of formate (HCOO⁻), which proceeds through the reaction of physisorbed CO₂ with a surface hydrogen atom (ΔG‡ = 0.80 eV). osti.gov
| Reaction/Process | System | DFT Method | Key Mechanistic Step | Calculated Energy Barrier | Reference |
|---|---|---|---|---|---|
| Formic Acid Release | Cu(II)₂(HCO₂)₅⁻ | B3LYP/BMK | Hydride transfer from formate to copper. | Intermediate energy levels calculated. | d-nb.info |
| Cu Deposition (ALD) | Cu formate + N₂H₄ on Cu surface | PBE | Reaction of NH₂ radical with Cu(HCOO). | Many steps are barrierless and exothermic. | ucc.ie |
| CO₂ Reduction | CO₂ on Cu(100) surface | Quantum Mechanics (VASP) | Formation of chemisorbed *CO₂δ⁻ (rate-determining for CO path). | 0.43 eV (for CO path); 0.80 eV (for HCOO⁻ path). | osti.gov |
| Water-Gas Shift Reaction | H₂O + CO on Cu(111) | DFT-GGA | Formate identified as a stable "spectator" species. | Barriers for carboxyl-mediated route calculated. | nih.gov |
Calculation of Spectroscopic Properties
Modeling of Magnetic Interactions and Electronic States
Computational and theoretical chemistry studies have provided significant insights into the intricate magnetic interactions and electronic states of copper formate hydrates. These investigations are crucial for understanding the material's properties, such as its two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions. nih.gov
Theoretical models have been employed to characterize the magnetic properties of basic copper formate, [Cu₃(OH)₄(HCOO)₂]. These studies revealed the dominance of antiferromagnetic interactions, with a calculated exchange interaction (J/k_B) of 35.7(2) K. nih.gov Heat-capacity measurements identified a λ-type anomaly at 2.15 K, corresponding to the magnetic transition temperature from a paramagnetic to an antiferromagnetic ordered state. nih.gov The magnetization curve at 2 K shows a 1/3-magnetization plateau, a feature commonly observed in two-dimensional triangular-lattice systems. nih.gov Similarly, for Cu(HCOO)₂·1/3H₂O, it is described as a 2-dimensional Heisenberg antiferromagnet with a Néel temperature of 32.1 K, which is noted as the highest among copper formate frameworks. researchgate.net
The electronic structure of copper formate clusters, such as Cu(I)₂(HCO₂)₃⁻ and Cu(II)ₙ(HCO₂)₂ₙ₊₁⁻, has been investigated using quantum chemical calculations. researchgate.net A distinct difference is observed in the spectra of clusters containing Cu(I) versus Cu(II) ions. For Cu(I) species, which have a full d-shell, the electronic transitions occur between copper d and s/p orbitals. researchgate.netresearchgate.net In contrast, for stoichiometric Cu(II) formate clusters, which have a vacancy in the copper d orbital, the spectra are dominated by copper d–d transitions and charge-transfer excitations from the formate ligand to the copper center. researchgate.netresearchgate.net The oxidation state of the copper centers fundamentally governs the photochemistry. researchgate.net In Cu(II)(HCO₂)₃⁻, fast internal conversion to the electronic ground state is observed, while for Cu(I)₂(HCO₂)₃⁻, the system can relax to a local minimum on an excited-state potential-energy surface. researchgate.net
Theoretical calculations of electronic transitions are highly dependent on the specific isomer of the copper formate cluster being studied. researchgate.net The modeling of the electronic ground-state properties often utilizes Density Functional Theory (DFT) calculations, for instance at the B3LYP/def2TZVP level, for geometry optimization. researchgate.netresearchgate.net For excited states, methods like Equation of Motion-Coupled Cluster Singles and Doubles (EOM-CCSD) and time-dependent DFT (TD-DFT) with functionals like BMK are employed. researchgate.netresearchgate.net
| System | Property | Calculated Value | Theoretical Method |
|---|---|---|---|
| [Cu₃(OH)₄(HCOO)₂] | Exchange Interaction (J/k_B) | 35.7(2) K | Analysis of magnetic measurements |
| [Cu₃(OH)₄(HCOO)₂] | Magnetic Ordering Temperature | 2.15 K | Heat-capacity measurements |
| Cu(HCOO)₂·1/3H₂O | Néel Temperature | 32.1 K | Experimental, described as 2D Heisenberg antiferromagnet |
| Cu(I)₂(HCO₂)₃⁻ | Electronic Transitions | d → s/p | Quantum chemical calculations |
| Cu(II)ₙ(HCO₂)₂ₙ₊₁⁻ | Electronic Transitions | d-d transitions, Ligand-to-metal charge transfer | Quantum chemical calculations |
Conformer Analysis and Ligand Binding Motifs
Computational studies of copper formate hydrates extensively involve the analysis of different conformers and the characterization of ligand binding motifs. The energetic landscape of these compounds is complex, with several energetically low-lying isomers often coexisting. researchgate.net The specific conformation and the way the formate ligand binds to the copper center significantly influence the electronic and vibrational properties of the molecule. researchgate.netaip.org
Quantum chemical calculations have been used to explore a large number of structures for copper formate clusters. researchgate.netresearchgate.net These calculations consider various conformers where the formate ligands exhibit different binding motifs, including monodentate, bidentate, and bridging bidentate orientations on one or more copper centers. researchgate.netresearchgate.net The energetically most favorable isomers identified through these calculations are then selected for more detailed analysis. researchgate.net
For example, in studies of anionic copper formate clusters like Cu(II)(HCO₂)₃⁻, infrared multiple photon dissociation (IRMPD) spectroscopy combined with quantum chemical calculations helps to characterize the vibrational signatures of different binding motifs. aip.org The C–O stretching vibrations are particularly sensitive to whether the formate ligand is monodentate or bidentate. aip.org Theoretical calculations predict different vibrational frequencies for these motifs, which can then be compared with experimental spectra. For Cu(II)(HCO₂)₃⁻, the lowest energy conformer was found to have C₂ symmetry, with both monodentate and bidentate ligands present. aip.org
The choice of theoretical method is critical for accurate conformer analysis. Density Functional Theory (DFT) at levels such as B3LYP/aug-cc-pVDZ is commonly used for geometry optimization and frequency calculations of different conformers, with scaling factors applied to the calculated frequencies to better match experimental data. aip.org
| Cluster | Ligand Motif | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| Cu(II)(HCO₂)₃⁻ | Bidentate | Asymmetric C–O stretch | 1573 |
| Cu(II)(DCO₂)₃⁻ | Bidentate | Asymmetric C–O stretch | 1562 |
| Cu(II)(HCO₂)₃⁻ | Monodentate | C–H stretch | ~2845 |
| Cu(II)(HCO₂)₃⁻ | Bidentate | C–H stretch | ~2949 |
| Cu(II)(DCO₂)₃⁻ | Monodentate | C–D stretch | ~2095 |
| Cu(II)(DCO₂)₃⁻ | Bidentate | C–D stretch | 2180 |
Thermodynamic Stability Predictions of Copper Formate Intermediates
The thermodynamic stability of copper formate intermediates is a key factor in processes such as the thermal decomposition of copper formate-based molecular inks and catalytic reactions. acs.org First-principles electronic structure computations are a powerful tool for predicting the stability of these transient species and for elucidating reaction mechanisms. acs.org
In the context of conductive ink design, the thermal decomposition of amine-copper formate complexes has been studied computationally. acs.org These studies propose mechanistic pathways for dehydrogenation and decarboxylation, highlighting the critical role of amine ligands. acs.org The calculations have shown that the thermodynamic stabilities of intermediates, such as dimeric amino copper formate, are dictated by the nature of the amine ligands. acs.org This work identified dimeric amino copper formate as an important intermediate for the reduction of Cu(II) to Cu(I). acs.org
| Process/System | Intermediate/State | Predicted Thermodynamic Property | Source of Data |
|---|---|---|---|
| Formate decomposition on Cu(110) | HCOO(ads) → CO₂(g) + H(ads) | ΔE ≈ +0.75 eV (Endothermic) | DFT Calculations rsc.org |
| Thermal decomposition of anhydrous Cu(HCOO)₂ | Copper(I) formate | Identified as a stable intermediate | Kinetic and thermodynamic studies researchgate.net |
| Thermolysis of amine-copper formate complexes | Dimeric amino copper formate | Identified as an important intermediate whose stability depends on the amine ligand | First-principles computations acs.org |
Coordination Polymers and Supramolecular Architectures Based on Copper Formate
Design and Synthesis of Copper Formate (B1220265) Coordination Polymers
The synthesis of copper formate-based coordination polymers typically involves solvothermal or slow evaporation methods. rsc.orgacs.orgchalmers.se In these processes, a copper salt, a source of formate (such as formic acid or another formate salt), and often an ancillary ligand or a templating agent are combined in a suitable solvent. acs.orgunipd.it The reaction conditions, including temperature, pressure, solvent, and the nature of the additional organic or inorganic components, play a crucial role in directing the self-assembly process and determining the final dimensionality and topology of the resulting framework. unipd.itrsc.org
One-dimensional coordination polymers represent the simplest extended structures formed from copper formate units. In these architectures, copper centers are linked by formate ligands to form infinite chains. The specific arrangement of these chains can vary, leading to different structural and magnetic properties.
For instance, compounds like Cu(HCO₂)(NO₃)(NH₃)₂ and Cu(HCO₂)(ClO₄)(NH₃)₂ feature 1D zig-zag chains where copper ions are bridged by formate ligands. scispace.com Their synthesis demonstrates how co-ligands (ammonia) and counter-ions (nitrate or perchlorate) influence the final structure. scispace.comrsc.org A key finding in these systems is the critical role of the Jahn-Teller distortion axis of the Cu(II) ions. When this axis is oriented perpendicular to the chain direction, as in these two compounds, it facilitates antiferromagnetic ordering at low temperatures. scispace.comrsc.org In contrast, if the Jahn-Teller axis lies along the chain, magnetic ordering can be suppressed. scispace.com
Another example is found in the serendipitous formation of Sodium [triformato-diperchlorato-di-1,3-propanediaminodicopper(II)], NaCu₂(HCO₂)₃(1,3-pn)₂₂, from a reaction involving copper(II) perchlorate (B79767) and 1,3-propanediamine. clarku.edu In this coordination polymer, the Cu(II) ions are alternately bridged by formate ions in two different modes (μ1,1- and μ1,3-), creating a distinct alternating chain structure. clarku.eduresearchgate.net
Heterometallic systems also produce 1D chain structures. The novel formates CaCu(HCOO)₄ and Ca₂(Cu(HCOO)₆) are built from chains of bis(μ-formate)-bridged copper(II) ions that are connected to calcium chains, resulting in ferromagnetic coupling along the copper chains. csic.es
Table 1: Examples of 1D Copper Formate Coordination Polymers
| Compound | Synthesis Method/Key Reactants | Structural Features | Magnetic Property | Reference(s) |
| Cu(HCO₂)(NO₃)(NH₃)₂ | Copper(II) nitrate (B79036), formic acid, ammonia (B1221849) | 1D zig-zag chains of Cu bridged by formate. | Antiferromagnetic (Tɴ < 12 K) | rsc.org, scispace.com |
| Cu(HCO₂)(ClO₄)(NH₃)₂ | Copper(II) perchlorate, formic acid, ammonia | 1D zig-zag chains, isostructural with the nitrate analogue. | Antiferromagnetic (Tɴ < 7 K) | rsc.org, scispace.com |
| NaCu₂(HCO₂)₃(1,3-pn)₂₂ | Copper(II) perchlorate, 1,3-propanediamine, trimethyl orthoformate | Alternating chain with μ1,1- and μ1,3-formate bridges. | Strong antiferromagnetic coupling | researchgate.net, clarku.edu |
| CaCu(HCOO)₄ | Reaction of calcium and copper formates | Chains of bis(μ-formate)-bridged Cu(II) ions linked to Ca chains. | Ferromagnetic coupling | csic.es |
By linking one-dimensional chains, it is possible to construct two-dimensional layered frameworks. In these structures, copper formate sheets are typically held together by weaker forces, such as hydrogen bonds or van der Waals interactions, or are separated by intercalated ions or molecules.
A notable example is the layered copper formate hydrate (B1144303) Cu(HCOO)₂·1/3H₂O, which features strongly waved (4,4) copper-formate layers. researchgate.net Within these layers, the Cu(II) ions are connected by formate ligands in an anti-anti bridging mode. The layers are held together by a combination of weak axial Cu-O bonds and hydrogen bonds involving intercalated water molecules. researchgate.net
The introduction of other cations and ligands allows for the synthesis of more complex layered structures. A novel perovskite-type framework, (NH₃(CH₂)₂NH₃)[Cu(HCOO)₄], was prepared via a slow diffusion process. rsc.org Its structure consists of 2D square layers of [Cu(HCOO)₄]²⁻ anions, where each Cu(II) ion is linked to four others through formate bridges. These anionic inorganic layers are separated by ethylenediammonium, [NH₃(CH₂)₂NH₃]²⁺, cations. rsc.org
Hybrid frameworks combining different types of layers have also been developed. A series of compounds with the general formula ACu₅Br₄(COOH)₄ (where A⁺ = Na⁺, K⁺, Rb⁺, NH₄⁺) showcase an innovative structure where magnetic 2D copper(II) formate layers are covalently linked to non-magnetic copper(I) bromide layers. rsc.orgrsc.org This creates a 3D anionic framework, but the dominant magnetic interactions occur within the distinct 2D copper formate sheets. rsc.orgresearchgate.net
The linkage of 2D layers or the use of polytopic linkers can extend the copper formate architecture into all three dimensions, resulting in Metal-Organic Frameworks (MOFs). nih.gov These materials are crystalline and often possess porous structures, a feature that arises from the specific geometry of the metal-ligand connections. chalmers.senih.gov
A prominent family of copper formate MOFs exhibits a perovskite-like topology. Dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, crystallizes in a distorted ReO₃-like structure where CuO₆ octahedra are linked by formate bridges, creating a 3D network. aps.org The pseudo-cubic cavities of this framework are occupied by dimethylammonium (DMA⁺) cations. aps.org Despite its 3D crystal lattice, this material exhibits strong one-dimensional antiferromagnetism, a consequence of the Jahn-Teller distortion of the Cu(II) ions which creates specific pathways for magnetic exchange. aps.org
Similarly, the ammonium (B1175870) analogue, NH₄[Cu(HCOO)₃], is another member of the metal-formate perovskite family. acs.org It combines antiferroelectric and antiferromagnetic properties, making it a multiferroic material. acs.org The structure and properties of these frameworks are highly dependent on the guest cation (e.g., ammonium, dimethylammonium, guanidinium), which influences the framework's symmetry and the nature of the magnetic and electrical ordering through hydrogen bonding. iucr.orgmdpi.com
The hybrid ACu₅Br₄(COOH)₄ materials, while discussed as having 2D magnetic layers, are structurally 3D frameworks. rsc.orgrsc.org The 2D copper(II) formate layers are interconnected by copper(I) bromide layers via Cu(II)–Br–Cu(I) covalent bridges, forming a robust 3D anionic framework. rsc.orgrsc.org This structure demonstrates how different inorganic building blocks can be combined to create complex, multifunctional 3D networks. researchgate.net
Table 2: Comparison of Copper Formate Framework Dimensionalities
| Dimensionality | Example Compound | Key Structural Feature | Resulting Property Highlight | Reference(s) |
| 1D | Cu(HCO₂)(NO₃)(NH₃)₂ | Formate-bridged zig-zag chains. | Chain-based antiferromagnetism. | rsc.org, scispace.com |
| 2D | Cu(HCOO)₂·1/3H₂O | Waved (4,4) copper-formate layers held by H-bonds and weak axial Cu-O bonds. | 2D Heisenberg antiferromagnetism with spin-canting. | researchgate.net |
| 3D | [(CH₃)₂NH₂]Cu(HCOO)₃ | Perovskite-like network of formate-linked CuO₆ octahedra with DMA⁺ guests. | Strong 1D antiferromagnetism within a 3D crystal structure. | aps.org |
| 3D (Hybrid) | ACu₅Br₄(COOH)₄ | 2D Cu(II)-formate layers linked by Cu(I)-bromide layers into a 3D framework. | Strong 2D antiferromagnetic coupling within the formate layers. | rsc.org, rsc.org |
Two-Dimensional (2D) Layered Frameworks
Formate as a Bridging Ligand in Coordination Chemistry
The versatility of the formate anion (HCOO⁻) as a ligand is central to the structural diversity of copper-based coordination polymers. As the smallest carboxylate, its small size allows it to bridge metal centers without the steric hindrance that larger ligands might impose. rsc.org This enables the formation of compact and highly connected networks where magnetic superexchange interactions can be effectively transmitted.
The formate ligand can coordinate to metal ions in several ways. Among the most important for building extended structures are the bridging modes. Two such modes are the μ1,1- and μ1,3-bridging fashions.
μ1,1-bridging (syn-syn): In this mode, a single oxygen atom of the formate ligand bridges two metal centers.
μ1,3-bridging (syn-anti, anti-anti): Here, the two different oxygen atoms of the formate ligand bridge two metal centers. The terms syn and anti refer to the orientation of the metal ions with respect to the C-H bond of the formate. The anti-anti conformation is particularly common in copper formate frameworks. rsc.org
A clear example of both modes coexisting in a single structure is NaCu₂(HCO₂)₃(1,3-pn)₂₂. clarku.eduresearchgate.net In its one-dimensional chain, Cu(II) ions are alternately bridged in a μ1,1- and μ1,3-fashion by the formate ions. clarku.eduresearchgate.net This alternation of bridging modes directly influences the magnetic properties, with the μ1,1-bridged copper dimers exhibiting strong antiferromagnetic coupling. researchgate.net
The formate ligand is particularly effective at mediating magnetic interactions between paramagnetic metal centers like Cu(II). Its ability to act as a short, stable bridge facilitates superexchange, a mechanism where the ligand's orbitals provide a pathway for coupling the spins of adjacent metal ions. rsc.orgrsc.org
The geometry of the Cu-(formate)-Cu bridge is a critical determinant of the resulting magnetic behavior. Factors such as the Cu-O-C-O-Cu pathway, the Cu-O bond lengths, and the relative orientation of the copper d-orbitals and the formate p-orbitals dictate both the sign (ferromagnetic vs. antiferromagnetic) and the strength of the magnetic coupling. scispace.comrsc.org
Antiferromagnetism: In the majority of copper formate frameworks, the superexchange interaction mediated by the formate bridge leads to antiferromagnetic coupling, where the spins on adjacent copper ions align in an anti-parallel fashion. scispace.comresearchgate.netrsc.orgaps.org This is observed in 1D chains, 2D layers, and 3D MOFs. scispace.comrsc.orgacs.org For example, in the 2D layers of ACu₅Br₄(COOH)₄, strong antiferromagnetic coupling is observed, while in the 3D perovskite [C(NH₂)₃]Cu(HCOO)₃, the network orders as a canted antiferromagnet at low temperatures. rsc.orgmdpi.com
Ferromagnetism: While less common, ferromagnetic interactions can also occur. In the 1D chains of CaCu(HCOO)₄, the specific arrangement of the bis(μ-formate) bridges results in ferromagnetic coupling, where adjacent spins align in a parallel fashion. csic.es
The formate ligand's ability to adopt different bridging modes (e.g., anti-anti, syn-anti) and to connect multiple metal centers (μ₂ or μ₃) allows for the rational design of magnetic frameworks with varying dimensionalities and properties. rsc.orgacs.org This makes copper formate systems model platforms for studying magneto-structural correlations in coordination polymers. rsc.orgacs.org
μ1,1- and μ1,3-Bridging Modes
Mixed-Valent Copper Formate Frameworks
Mixed-valent coordination polymers, containing metal ions in more than one oxidation state, are of significant interest due to their potential for unique electronic and magnetic properties. In the context of copper formate chemistry, researchers have successfully designed and synthesized novel frameworks that incorporate both Cu(I) and Cu(II) centers, leading to materials with intriguing characteristics.
Structurally, the frameworks (for A⁺ = K⁺, Rb⁺, NH₄⁺) crystallize in the monoclinic C2/m space group. rsc.orgrsc.org The Cu(II) ions are located in the formate layers, while the Cu(I) ions, coordinated by bromine atoms in a distorted tetrahedral geometry, form the bromide layers. rsc.org The oxidation states have been confirmed through bond valence sum (BVS) calculations. rsc.org These materials are semiconductors with optical bandgaps measured to be in the range of 2.1–2.2 eV, making them suitable for optoelectronic applications. rsc.orgrsc.orgresearchgate.net
The magnetic properties of these mixed-valent frameworks are particularly noteworthy. Comprehensive magnetometry studies reveal that the ACu₅Br₄(COOH)₄ compounds display 2D short-range antiferromagnetic ordering within the copper(II) formate layers, characterized by a strong exchange coupling constant (J/k_B ≈ -100 K). rsc.orgrsc.orgresearchgate.net Despite the significant spatial separation between the magnetic Cu(II) layers (8.6–8.8 Å) by the non-magnetic Cu(I)-Br layers, interactions between them lead to 3D long-range magnetic order at a critical temperature of approximately 40 K. rsc.orgresearchgate.netrsc.org This behavior is further substantiated by electron paramagnetic resonance (EPR) spectroscopy. rsc.orgresearchgate.net
Another approach to creating mixed-valent copper frameworks involves the post-synthetic partial reduction of existing MOFs. rsc.org For instance, the well-known copper(II)-based framework HKUST-1 can be treated with hydrazine (B178648) hydrate at room temperature to produce a Cu(I)/Cu(II) mixed-valent material. rsc.org This method allows for the tuning of the Cu(I) content and the porous structure by controlling the degree of reduction. rsc.org Other complex mixed-valent structures include those with Cu₂ paddle-wheel units, where two Cu(II) ions are bridged by carboxylate groups. acs.org In one such compound, these paddle-wheel units exhibit antiferromagnetic coupling, and the dehydrated framework shows exchange interactions between neighboring paddle-wheels, demonstrating that the magnetic properties can be manipulated by the presence of guest molecules. acs.org
Table 1: Properties of Mixed-Valent ACu₅Br₄(COOH)₄ Frameworks
| Cation (A⁺) | Crystal System | Space Group | Bandgap (eV) | Magnetic Ordering | Reference |
|---|---|---|---|---|---|
| Na⁺ | - | - | 2.1–2.2 | 2D short-range AFM, 3D long-range at ~40 K | rsc.orgrsc.orgresearchgate.net |
| K⁺ | Monoclinic | C2/m | 2.1–2.2 | 2D short-range AFM, 3D long-range at ~40 K | rsc.orgrsc.orgresearchgate.netrsc.org |
| Rb⁺ | Monoclinic | C2/m | 2.1–2.2 | 2D short-range AFM, 3D long-range at ~40 K | rsc.orgrsc.orgresearchgate.netrsc.org |
| NH₄⁺ | Monoclinic | C2/m | 2.1–2.2 | 2D short-range AFM, 3D long-range at ~40 K | rsc.orgrsc.orgresearchgate.netrsc.org |
Host-Guest Chemistry in Porous Copper Formate Structures
The porous nature of many copper formate frameworks allows them to act as hosts for a variety of guest molecules, leading to a rich field of host-guest chemistry. aip.orgacs.org The interactions between the host framework and the encapsulated guest can significantly modulate the material's properties and enable various applications, from gas storage and separation to catalysis. aip.orgacs.org Guest molecules can be incorporated either during the synthesis (templated in-situ method) or after the framework has been formed (post-synthetic modification). rsc.org
A prime example of a host-guest system is the perovskite-like metal-formate framework, NH₄[Cu(HCOO)₃]. acs.org In this structure, the copper formate network acts as the host, creating channels that are occupied by guest ammonium (NH₄⁺) cations. acs.org The stability and properties of this material are heavily influenced by the host-guest interactions, which are primarily hydrogen bonds (N–H···O) between the ammonium ions and the oxygen atoms of the formate ligands. acs.org The dynamic behavior of these guest cations is temperature-dependent and triggers structural phase transitions in the host framework at 222 K and 353 K, which in turn affect the material's dielectric and nonlinear optical responses. acs.org The activation energy for the movement of the ammonium guest is significantly higher in the copper formate framework compared to its magnesium and zinc analogues, indicating a stronger host-guest interaction. acs.org
The introduction of guest molecules into porous copper-based materials can induce a range of responses. In some copper-carboxylate MOFs, the adsorption of ammonia (NH₃) is exceptionally high. researchgate.net The strong host-guest interactions, involving the coordination of ammonia directly to the open copper(II) metal sites, can lead to dramatic structural changes, including crystalline-amorphous-crystalline phase transitions. researchgate.net
Guest molecules can also be used to tune the electronic and catalytic properties of copper formate frameworks. For instance, the adsorption of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) into porous copper-based materials like HKUST-1 can control their structural evolution under electrochemical conditions. researchgate.net The guest TCNQ molecule acts as an electron acceptor, influencing the formation of Cu(I) and Cu(0) active sites for the electroreduction of CO₂ to multi-carbon products. researchgate.net The ability to encapsulate guest molecules within the pores is crucial; this host-guest synergy can generate functionalities that are not present in the individual components. acs.org
The study of host-guest binding is critical for applications like carbon capture. Porous copper-organic polyhedra have been studied for their ability to adsorb gases like CO₂ and CH₄. acs.org Neutron powder diffraction experiments on gas-loaded samples allow for the direct visualization of guest molecules within the pores, revealing specific binding sites and the nature of the host-guest interactions, which can include interactions with open metal sites or functional groups on the ligands. acs.orgacs.org
Table 2: Host-Guest Interaction in Metal-Formate Frameworks
| Host Framework | Guest Molecule | Primary Host-Guest Interaction | Effect on Host | Reference |
|---|---|---|---|---|
| [Cu(HCOO)₃]⁻ | NH₄⁺ | Hydrogen Bonding (N–H···O) | Induces structural phase transitions; modifies dielectric and NLO properties. | acs.org |
| Copper-Carboxylate MOFs | NH₃ | Coordination to Cu(II) sites | High adsorption uptake; induces crystalline-amorphous phase transitions. | researchgate.net |
| HKUST-1 (Copper-based MOF) | TCNQ | Electron Acceptor | Controls structural evolution and formation of Cu(I)/Cu(0) active sites for catalysis. | researchgate.net |
| Porous Cu-MOP | CO₂, CH₄ | Binding to open metal sites and framework | Selective gas adsorption. | acs.org |
Advanced Research Applications and Methodologies
Catalytic Applications in Chemical Synthesis
Copper formate (B1220265) hydrate (B1144303) serves as a catalyst in various organic reactions. ontosight.aisolubilityofthings.com Its chemical structure and reactivity allow it to facilitate complex chemical transformations, making it a valuable tool in modern chemical synthesis.
Oxidation Reactions and Organic Compound Synthesis
The catalytic activity of copper formate extends to oxidation reactions, which are fundamental in the synthesis of a wide array of organic compounds. solubilityofthings.comcymitquimica.com Copper's ability to cycle through multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) allows it to participate in both one-electron and two-electron transfer processes. nih.gov This versatility enables it to catalyze the oxidation of numerous substrates. nih.gov When combined with molecular oxygen, an environmentally friendly and abundant oxidant, copper's catalytic activity expands significantly. nih.gov In these reactions, oxygen can act as an electron sink or be incorporated into the final product. nih.gov The facile oxidation of copper by oxygen allows for catalytic turnover and access to the higher Cu(III) oxidation state, which is crucial for powerful transformations. nih.gov
Carbon Dioxide Reduction and Formic Acid Generation Mechanisms
Copper formate plays a role in the carbon dioxide (CO2) reduction cycle, a critical area of research for sustainable energy and chemical production. nih.gov While the conversion of CO2 to formate using copper hydride is understood, the subsequent release of formic acid is a key step. nih.gov Studies on copper formate clusters, specifically Cu(II)(HCOO)3− and Cu(II)2(HCOO)5−, have provided insight into this mechanism. nih.gov The decomposition of these clusters, induced by infrared irradiation, leads to the release of formic acid and carbon dioxide. nih.gov
The proposed mechanism for a binary copper formate cluster involves an initial hydride transfer from a formate ligand to a copper center, which eliminates CO2. nih.gov This is followed by the release of formic acid through a process known as proton-coupled electron transfer (PCET) to a second formate ligand. nih.gov This step is accompanied by the reduction of two Cu(II) centers to Cu(I). nih.gov Depending on the specific conditions, either PCET or hydrogen atom transfer (HAT) can be the operative mechanism for formic acid release. nih.gov
Peroxidase-like Nanozyme Activity and Radical Mechanisms
Copper formate-based nanozymes exhibit peroxidase-like activity, which is of significant interest for biosensing and biomedical applications. nih.govacs.orgdiva-portal.org These nanozymes demonstrate remarkable catalytic activity, are cost-effective, and possess high stability. nih.govacs.orgdiva-portal.org The catalytic mechanism is often described by Fenton-like radical processes, where the nanozyme reacts with hydrogen peroxide (H2O2) to generate highly reactive hydroxyl radicals (·OH). nih.gov These radicals then oxidize a substrate, such as 3,3′,5,5′-tetramethylbenzidine (TMB), leading to a detectable color change. nih.gov
A study on a copper formate-based nanozyme (Cuf-TMB) revealed that it has catalytic activity and kinetics comparable to natural horseradish peroxidase for H2O2 decomposition. nih.govacs.orgdiva-portal.org Density functional theory (DFT) calculations suggest that the high activity is due to the feasible oxidation of substrates by an *O intermediate species generated from ·OH radicals. acs.orgdiva-portal.org A key finding is the remarkable stability of the ·OH radicals within the nanozyme system, which were detected to be stable for over 52 days and could be released in a controlled manner. nih.govacs.orgdiva-portal.org This stability is attributed to the steric hindrance provided by the TMB ligand and the stabilizing effect of the formate ligand. acs.orgdiva-portal.org
| Nanozyme System | Key Findings | Reference |
| Cuf-TMB | Comparable catalytic activity to natural peroxidase. nih.govacs.orgdiva-portal.org | nih.govacs.orgdiva-portal.org |
| Stable ·OH radicals for over 52 days. nih.govacs.orgdiva-portal.org | nih.govacs.orgdiva-portal.org | |
| Controlled release of radicals. nih.govacs.orgdiva-portal.org | nih.govacs.orgdiva-portal.org |
Precursor Materials for Functional Copper Materials
Copper formate is a widely used precursor for the synthesis of various functional copper materials, including nanoparticles and thin films. ontosight.ai This is a key application in the field of materials science, particularly for electronics.
Synthesis of Copper Nanoparticles and Films
Copper formate serves as a precursor for synthesizing copper nanoparticles (CuNPs) and conductive films. rsc.org One method involves the in-situ generation of CuNPs from copper formate-based molecular inks. ljmu.ac.uk In these inks, an amine ligand is coordinated to the Cu(II) formate, which facilitates the decomposition to metallic copper at lower temperatures. ljmu.ac.uk The thermal decomposition of the copper salt complex leads to the in-situ formation of nanoparticles. ljmu.ac.uk
Another approach involves a surface reaction where formic acid is injected onto pre-formed copper core particles. This creates a conformal shell of copper formate, approximately 5 nm thick, around a 77 nm copper core. rsc.org This core-shell structure effectively prevents the oxidation of the copper core. rsc.org The copper formate shell can be readily reduced to metallic copper at low temperatures without leaving organic residues. rsc.org
The synthesis of copper films can be achieved through the thermal decomposition of copper formate-amine complexes. nii.ac.jp The type of amine and its alkyl chain length influence the conductivity and nanoparticle size within the resulting copper film. nii.ac.jp For instance, using a blend of octylamine (B49996) and dibutylamine (B89481) can produce films with low resistivity at 140 °C. nii.ac.jp The decomposition process often occurs in a stepwise manner, with the formation of copper nanoparticles of various sizes. nii.ac.jp
Application in Low-Temperature Printed Electronics and Conductive Inks
Copper formate is a key component in the formulation of conductive inks for printed electronics, offering a cost-effective alternative to silver and gold. mdpi.comd-nb.info These inks are particularly suited for printing on flexible, heat-sensitive substrates like polymers and paper due to their low-temperature processing requirements. mdpi.com
Metal-organic decomposition (MOD) inks based on copper formate are a promising technology. d-nb.inforsc.org By complexing copper formate with amines, the decomposition temperature can be significantly reduced, in some cases to as low as 100°C, while still achieving high electrical conductivity. rsc.org For example, a printed copper conductor from a copper formate-amine complex MOD ink exhibited an electrical conductivity of 35 MS/m, which is over 50% of the conductivity of bulk copper. rsc.org
The formulation of these inks often involves mixing copper(II) formate tetrahydrate as the metal precursor with a complexing agent, such as an alkanolamine or a diamine, and a solvent to adjust the ink's rheological properties for printing methods like inkjet printing. rsc.orgresearchgate.net The complexing agent not only lowers the decomposition temperature but can also promote the densification of the film and prevent copper oxidation. rsc.org For example, using 1,2-diaminopropane (B80664) as a complexing agent allowed for the formation of conductive copper films by heating in air at 180°C for just one minute, resulting in a low resistivity of 1.8 × 10−5 Ω cm. rsc.org
Control of Particle Size and Morphology through Precursor Design
The ability to control the particle size and morphology of copper nanoparticles is crucial for their application in various fields, and copper formate hydrate serves as a key precursor in these synthetic strategies.
Researchers have demonstrated that the thermal decomposition of copper formate-based complexes allows for the in-situ formation of copper nanoparticles. ljmu.ac.ukresearchgate.net The morphology and size of these nanoparticles can be finely tuned by several factors:
Complexing Agents: The choice of amine ligands, such as amino-2-propanol and hexylamine (B90201), complexed with the copper formate precursor significantly influences the resulting particle characteristics. ljmu.ac.ukresearchgate.net The coordination strength and boiling point of the amine affect the decomposition temperature and the subsequent nucleation and growth of the copper nanoparticles. researchgate.net
Molar Ratios: The ratio of the complexing agent to the copper formate salt is a critical parameter in controlling particle size. ljmu.ac.ukresearchgate.net
Solvents: The addition of organic solvents can adjust the viscosity of the precursor ink, which is particularly important for applications like inkjet printing, and also plays a role in the formation of the nanoparticles. ljmu.ac.uk
Sintering Parameters: The temperature, ramp rate, and duration of the sintering process are crucial variables that dictate the final morphology and size of the copper nanoparticles. ljmu.ac.ukmdpi.com For instance, at a low temperature of 130°C, the kinetics of diffusion and reduction are slow, allowing for gradual particle growth. mdpi.com
By manipulating these parameters, researchers can control the thermo-chemical reactions governing nucleation and growth, thereby achieving desired nanoparticle morphologies. ljmu.ac.uk This level of control is essential for producing materials with specific properties, such as dense and homogenous traces for printed electronics. ljmu.ac.uk For example, copper (II) formate tetrahydrate has been used as a precursor to produce copper powders with particle sizes around 150 nm. researchgate.net
Table 1: Factors Influencing Copper Nanoparticle Size and Morphology from this compound Precursors
| Factor | Influence |
| Complexing Agent | Affects decomposition temperature and particle growth kinetics. ljmu.ac.ukresearchgate.net |
| Molar Ratio | Controls the stoichiometry of the precursor complex. ljmu.ac.ukresearchgate.net |
| Solvents | Modifies ink viscosity and influences nanoparticle formation. ljmu.ac.uk |
| Sintering Temperature | Directly impacts the rate of decomposition and particle growth. ljmu.ac.ukmdpi.com |
| Sintering Ramp Rate | Affects the kinetics of nanoparticle formation. ljmu.ac.uk |
Role in Materials Science Development
This compound is proving to be a versatile compound in the development of advanced materials, particularly in the fields of multifunctional materials and spintronics.
Recent research has focused on creating hybrid copper frameworks with unique properties by integrating different chemical species. A notable example is the development of a novel class of hybrid copper frameworks with alternating magnetic 2D copper(II) formate and non-magnetic copper(I) bromide layers. researchgate.netrsc.orgresearchgate.netrsc.org These materials exhibit both semiconducting and magnetic properties, paving the way for advancements in magneto-optical coupling. researchgate.netrsc.orgresearchgate.net
The structure of these materials consists of an anionic framework stabilized by cations like Na+, K+, Rb+, or NH4+. rsc.org This design allows for the combination of optical transitions suitable for optoelectronic applications with magnetic ordering, a key step towards creating multifunctional materials. researchgate.netrsc.org The short formate ligands are effective in promoting strong magnetic exchange coupling between the copper centers. rsc.org
The unique magnetic properties of materials derived from this compound make them promising candidates for spintronics and multiferroics. rsc.org Multiferroic materials, which exhibit both magnetic ordering and ferroelectricity, are of great interest for next-generation electronic devices.
Metal-organic frameworks (MOFs) like dimethylammonium copper formate [(CH3)2NH2]Cu(HCOO)3, which has a perovskite topology, have been shown to exhibit strong one-dimensional antiferromagnetism. researchgate.net The Jahn-Teller distortion of the Cu2+ ions in this structure is crucial for its magnetic behavior. researchgate.net
Furthermore, the development of hybrid metal-organic materials with long-range magnetic order and ferroelectricity is a significant area of research. rsc.org These properties are valuable for applications in spintronics, where both the spin and charge of electrons are utilized. The ability to control the magnetic properties through the design of the copper formate-based framework is a key advantage in this field. rsc.org
Table 2: Properties of Copper Formate-Based Multifunctional Materials
| Material | Properties | Potential Applications |
| Hybrid Copper Formate/Bromide Frameworks | Semiconductor, 2D Antiferromagnetism researchgate.netrsc.orgresearchgate.net | Magneto-optical devices, Optoelectronics researchgate.netrsc.org |
| Dimethylammonium Copper Formate | 1D Antiferromagnetism, Perovskite Structure researchgate.net | Spintronics, Multiferroics rsc.org |
Multifunctional Materials Design (e.g., Magneto-optical Coupling)
Environmental and Conservation Science Perspectives
This compound plays a dual role in the context of cultural heritage, appearing as both a corrosion product on historical artifacts and as a potential protective agent.
Copper formates have been identified as corrosion products on various historical copper and bronze objects. mdpi.commdpi.comijcs.ro Their formation is often linked to the presence of formic acid vapors in the storage or display environment, which can be emitted from materials like wood. ijcs.roresearchgate.net
A notable example is the formation of a pale blue corrosion product, identified as a sodium copper formate, on ancient Egyptian, Greek, Assyrian, and Chinese copper alloy artifacts. researchgate.netmdpi.com This compound, with the formula Cu4Na4O(HCOO)8(OH)2·4H2O, is frequently found on objects where copper alloys are in contact with glass. mdpi.com The alkaline environment created by glass degradation can facilitate the reaction of formaldehyde (B43269), a common pollutant, to form formate ions. mdpi.commdpi.com
The presence of other copper formate compounds, such as Cu(OH)3HCOO and mixed sodium copper formate acetate (B1210297), has also been documented on historical objects. mdpi.comresearchgate.netucl.ac.uk The identification of these specific corrosion products provides valuable insights into the environmental history and degradation mechanisms of these artifacts.
Paradoxically, while copper formate can be a product of corrosion, it can also be utilized as a corrosion inhibitor for copper surfaces. guidechem.com The mechanism of protection involves the formation of a passivating surface coordination layer. nih.gov
A solvothermal treatment of copper in the presence of sodium formate can lead to a crystallographic reconstruction of the copper surface, forming an ultrathin protective layer. nih.gov This layer provides high resistance to oxidation in various conditions, including air, salt spray, and alkaline environments, without significantly affecting the bulk electrical or thermal conductivity of the copper. nih.gov
This surface passivation technology is applicable to various forms of copper, including foils, nanowires, and nanoparticles. nih.gov The protective layer hinders the interaction of corrosive agents like oxygen and water with the copper surface, thereby slowing down the corrosion process. diva-portal.orgscilit.com Further enhancement of this protection can be achieved by introducing alkanethiol ligands to address defects in the passivation layer. nih.gov
Table 3: Copper Formate Compounds in Conservation Science
| Compound | Role | Formation Context |
| Cu4Na4O(HCOO)8(OH)2·4H2O | Corrosion Product | On copper alloys in contact with glass, from formaldehyde pollutants. researchgate.netmdpi.com |
| Cu(OH)3HCOO | Corrosion Product | Formed in patination experiments and found on historical objects. mdpi.com |
| Sodium Copper Formate Acetate | Corrosion Product | Associated with acetic and formic acid emissions from display materials. ijcs.roresearchgate.netucl.ac.uk |
| Copper Formate Surface Layer | Corrosion Inhibitor | Formed by solvothermal treatment with sodium formate. guidechem.comnih.gov |
Future Research Directions and Unresolved Challenges
Exploration of Novel Copper Formate (B1220265) Hydrate (B1144303) Variants
While copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) and dihydrate (Cu(HCOO)₂·2H₂O) are well-known, the landscape of copper formate-based materials is far from fully explored. researchgate.net A significant future direction lies in the synthesis and characterization of novel variants with unique stoichiometries and structures.
Recent discoveries have highlighted this potential, such as a unique layered copper-formate hydrate with a fractional water content, Cu(HCOO)₂·1/3H₂O, which exhibits distinct structural and magnetic properties. researchgate.netresearchgate.net Research has also focused on different anhydrous polymorphs (α and β phases) and basic copper formates like [Cu₃(OH)₄(HCOO)₂]. researchgate.netresearchgate.net
The exploration of hybrid frameworks represents a particularly promising frontier. For instance, novel hybrid copper frameworks incorporating both formate and bromide layers (ACu₅Br₄(COOH)₄, where A⁺ = Na⁺, K⁺, Rb⁺, NH₄⁺) have been synthesized. researchgate.netrsc.org These materials merge the magnetic properties of the copper(II) formate layers with the semiconducting nature of copper(I) bromide layers, opening avenues for multifunctional materials. researchgate.netrsc.org
Future work should systematically investigate:
Mixed-Anion Systems: Incorporating other carboxylates, halides, or pseudohalides into the copper formate structure to tune electronic, optical, and magnetic properties.
Mixed-Metal Frameworks: Doping or creating solid solutions with other transition metals (e.g., Mn, Co, Ni, Zn) to modify magnetic exchange interactions and catalytic activity. researchgate.netmdpi.com
Control over Hydration States: Developing synthetic protocols to selectively isolate metastable or unusual hydrate phases, as the degree of hydration significantly impacts thermal decomposition and other properties. chemicalbook.comljmu.ac.uk The synthesis of dehydrated copper(II) formate has been shown to be crucial for facilitating the formation of high-coordinate copper complexes for specific applications. d-nb.info
Deeper Understanding of Structure-Property Relationships
A fundamental challenge is to move beyond cataloging the properties of new copper formate variants to establishing clear, predictive relationships between their atomic-level structure and macroscopic functions. The orientation and binding motif (monodentate, bidentate, bridging) of formate ligands, for example, heavily influence the electronic transitions and photochemical behavior of copper formate clusters. nih.gov
Key areas for future investigation include:
Magneto-Structural Correlations: The magnetic properties of copper formate frameworks, such as the 2D Heisenberg antiferromagnetism observed in Cu(HCOO)₂·1/3H₂O, are intimately linked to the Cu-O-C-O-Cu superexchange pathways. researchgate.net Systematically altering these pathways through chemical modification and correlating the structural changes with magnetic behavior is crucial for designing new molecular magnets.
Thermal Decomposition Mechanisms: Copper formate is a key precursor in metal-organic decomposition (MOD) inks for printed electronics. researchgate.netmdpi.com However, its decomposition behavior is complex. The stability and decomposition temperature are affected by the coordination environment of the copper ion and the crystal lattice structure. researchgate.netd-nb.info A deeper understanding of how factors like ligand steric hindrance and hydration state control decomposition pathways is needed to design more efficient, low-temperature inks. ljmu.ac.ukd-nb.info
Optical and Electronic Properties: The Jahn-Teller distortion common in Cu(II) complexes significantly impacts the local coordination geometry and, consequently, the electronic band structure. researchgate.net Future research should focus on how to control this distortion in hybrid frameworks to tune bandgaps for optoelectronic applications, such as those proposed for novel copper formate/bromide materials. researchgate.netrsc.org
Advanced In-situ Characterization Techniques
To unravel the complex dynamic processes involved in the synthesis, decomposition, and catalytic action of copper formate systems, static characterization methods are insufficient. The development and application of advanced in-situ and operando techniques are critical for observing these materials in real-time under reaction conditions. researchgate.netmdpi.com
Future research will greatly benefit from:
In-situ Spectroscopy: Techniques like in-situ electron spin-resonance (ESR) spectroscopy can directly observe the formation, stabilization, and release of radical intermediates (e.g., ·OH) during catalytic processes, as demonstrated in copper formate-based nanozymes. acs.orgnih.gov This provides direct mechanistic insight that is otherwise inaccessible. nih.gov
In-situ X-ray and Microscopic Techniques: Operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can track phase transformations and changes in the local coordination and oxidation state of copper during thermal decomposition or electrocatalysis. researchgate.net In-situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can reveal real-time morphological changes of catalysts derived from copper formate precursors during reactions like CO₂ reduction. mdpi.com
Combined Approaches: The most powerful insights will likely come from combining multiple in-situ techniques. For example, simultaneously performing electrochemical measurements with spectroscopic analysis can directly correlate catalytic performance with the evolving structure and surface species of the catalyst. mdpi.comnih.gov These methods are essential for understanding the reconstruction of precursors into active catalysts. nih.gov
Development of Predictive Computational Models for Copper Formate Systems
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding copper formate systems. nih.govd-nb.inforesearchgate.net Models have been used to investigate reaction mechanisms for formic acid release, predict electronic transitions, and understand the stability of different ligand environments. d-nb.infonih.govd-nb.info However, significant computational challenges remain.
Future efforts should be directed towards:
Improved Functionals and Basis Sets: Standard DFT approaches can struggle with the complex electronic structure of open-shell copper sites and the accurate description of non-covalent interactions like dispersion and hydrogen bonding, which are critical in these systems. researchgate.netosti.gov Developing and validating more accurate functionals, potentially with corrections (DFT-D, DFT+U), is necessary for quantitative prediction. researchgate.net
Modeling Complex and Large-Scale Systems: Many novel copper formate materials, such as metal-organic frameworks (MOFs), have very large unit cells, making high-accuracy calculations computationally expensive. researchgate.net The development of multiscale models that combine quantum mechanics for the reactive core with molecular mechanics for the extended framework is a vital research direction.
Bridging Theory and Experiment: A key challenge is to build models that can accurately predict reaction kinetics, not just energetics. This involves combining first-principles calculations with microkinetic modeling to simulate reaction fluxes under realistic conditions of temperature and pressure. osti.gov Such models can help elucidate the role of hydrogen-bonded complexes and high-coverage surface effects in catalysis. osti.gov
Predictive Material Design: The ultimate goal is to use computational screening to design new copper formate variants with desired properties before they are synthesized. This requires models that can reliably predict structure, stability, and key functional properties (e.g., catalytic activity, bandgap) for hypothetical compounds.
Expanding Functional Applications and Material Design Principles
Building on a deeper fundamental understanding, a major goal is to expand the functional applications of copper formate hydrates and to establish clear material design principles. Current applications are primarily focused on precursors for conductive inks and catalysts. rsc.orgrsc.org
Key areas for expansion include:
Multifunctional Materials: As seen with the copper formate/bromide hybrids, there is potential to design materials that combine multiple functionalities, such as magnetism and semiconductivity, for applications in spintronics or magneto-optical devices. researchgate.netrsc.org
Advanced Catalysis: Research has shown that copper formate-based systems can act as catalysts or catalyst precursors for various reactions, including formic acid decomposition and CO₂ reduction. nih.govd-nb.info A key design principle involves tuning the hydrogen bonding between ligands and the formate ion to control reaction barriers. researchgate.net Future work should focus on rationally designing catalysts with enhanced activity and selectivity by controlling the coordination environment and the dynamic reconstruction of the precursor. nih.gov
Biosensing: The peroxidase-like activity of copper formate-based nanozymes has been harnessed for biosensing applications. acs.orgnih.gov A design principle emerging from this work is the "pre-catalytic strategy" to engineer nanozymes with stabilized radical intermediates for controlled release, offering high sensitivity. acs.org Expanding this concept to detect other clinically relevant analytes is a promising direction.
The table below summarizes some of the key research findings that inform these future directions.
| Research Area | Key Finding | Implication for Future Research | Reference(s) |
| Novel Variants | Synthesis of a unique layered hydrate, Cu(HCOO)₂·1/3H₂O, with 2D antiferromagnetism. | Highlights potential for discovering new hydrates with unusual stoichiometries and magnetic properties. | researchgate.netresearchgate.net |
| Structure-Property | Ligand coordination and steric profile directly impact the thermal decomposition temperature of copper formate complexes. | Provides a design principle for creating more efficient, low-temperature precursors for printed electronics. | d-nb.info |
| In-situ Analysis | In-situ ESR spectroscopy detected stable ·OH radicals in a Cuf-TMB nanozyme system. | Demonstrates the power of in-situ techniques to reveal reactive intermediates and guide the design of advanced catalysts and sensors. | acs.orgnih.gov |
| Computational Models | DFT calculations revealed that formic acid release from copper formate clusters can occur via proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT). | Emphasizes the need for accurate computational models to elucidate complex reaction mechanisms at the molecular level. | d-nb.infonih.gov |
| Functional Design | Hybrid frameworks combining magnetic copper(II) formate and semiconducting copper(I) bromide layers have been created. | Opens new avenues for designing multifunctional materials for optoelectronic and magneto-optical applications. | researchgate.netrsc.org |
Q & A
Q. What are the established methods for synthesizing copper formate hydrate, and how do they influence product purity?
this compound can be synthesized via:
- Mechanochemical synthesis : Reacting hydrated metal formates (e.g., Cu(HCOO)₂·2H₂O) with ammonium formate under mechanical grinding, producing hybrid organic-inorganic frameworks .
- Thermal dehydration : Heating this compound at ≤130°C to produce anhydrous copper formate, which is then pulverized for applications like fine copper powder production via decomposition (150–300°C in non-oxidizing atmospheres) .
- Direct crystallization : Forming anhydrous crystals from aqueous solutions under controlled conditions . Key considerations : Purity depends on reaction stoichiometry, temperature control, and post-synthesis washing (e.g., organic solvents to remove impurities like halogens or sulfur) .
Q. What safety protocols are critical when handling this compound?
- Hazard identification : Copper(II) formate tetrahydrate is classified as H301 (toxic if swallowed) .
- Personal protective equipment (PPE) : Neoprene/nitrile gloves, chemical goggles, and NIOSH-certified respirators for dust/mist .
- Emergency measures : Immediate rinsing for eye/skin contact, medical consultation if ingested, and use of water spray/CO₂ for fire suppression (thermal decomposition releases CO/CO₂) .
- Storage : Cool, ventilated areas away from strong oxidizers .
Q. How can the hydration state of copper formate be experimentally determined?
- Gravimetric analysis : Heat a known mass of hydrate to 100–130°C until constant mass (dehydration). The mass loss corresponds to water content .
- Colorimetric indicators : Hydrated copper formate is blue; anhydrous form is white .
- Thermogravimetric analysis (TGA) : Quantify stepwise mass loss during controlled heating (e.g., dihydrate-to-anhydrous transition at 55–60°C) .
Advanced Research Questions
Q. How do conflicting solubility data for this compound in water impact experimental design?
- Conflict : Solubility values diverge above 30°C, with discrepancies in dihydrate-to-anhydrous transition temperatures (reported at 55–64°C) .
- Methodological resolution :
Use high-purity reagents and standardized temperature calibration.
Conduct parallel experiments under inert atmospheres to prevent oxidation.
Validate via X-ray diffraction (XRD) to confirm hydrate phase during solubility measurements .
- Table: Reported Solubility Data
| Temperature (°C) | Solubility (g/100g H₂O) | Hydrate Phase | Source |
|---|---|---|---|
| 25 | 12.5 | Dihydrate | [24] |
| 60 | 8.3 (disputed) | Anhydrous | [24] |
Q. What mechanistic insights explain the role of this compound in CO₂ sequestration via hydrate formation?
- Mechanism : Copper ions act as nucleation sites, promoting CO₂ hydrate formation by reducing activation energy .
- Optimization strategies :
- Add surfactants (e.g., SDS) to enhance gas-water contact.
- Use porous media (e.g., graphite nanoparticles) to stabilize hydrate morphology .
Q. How does hydrate morphology influence the physical properties of copper formate composites?
- Morphology impact :
- Patchy hydrate distribution (observed in sands) increases thermal/electrical conductivity by creating interconnected pathways .
- Homogeneous distribution reduces permeability but enhances mechanical strength .
- Characterization tools :
- Micro-CT imaging to map hydrate spatial distribution.
- Nanoindentation to measure stiffness transitions (series-to-parallel bound shift with saturation) .
Q. How can contradictions in thermal decomposition data be resolved for this compound?
- Contradiction : Dehydration temperatures range from 55°C to 130°C across studies .
- Resolution workflow :
Controlled atmosphere : Conduct decomposition under N₂/H₂ to prevent oxidation.
In-situ monitoring : Use TGA-DSC coupled with mass spectrometry to track gas evolution (e.g., H₂O, CO₂).
Post-analysis : XRD to confirm phase purity (anhydrous vs. oxide byproducts) .
Methodological Guidance Tables
Q. Table 1: Thermal Decomposition Conditions
| Process | Temperature Range (°C) | Atmosphere | Product | Reference |
|---|---|---|---|---|
| Dehydration | 55–130 | N₂/H₂ | Anhydrous Cu(HCOO)₂ | [18, 24] |
| Powder production | 150–300 | N₂/H₂ | Fine Cu powder | [18] |
Q. Table 2: Key Safety Parameters
| Parameter | Value/Classification | Reference |
|---|---|---|
| Oral toxicity (H301) | LD₅₀: 300–2000 mg/kg | [5, 13] |
| Decomposition products | CO, CO₂, metal oxides | [13] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
